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  • Product: 3-Bromo-5-fluoro-2-nitrobenzoic acid
  • CAS: 1628556-99-9

Core Science & Biosynthesis

Foundational

Technical Guide: Strategic Utilization of 3-Bromo-5-fluoro-2-nitrobenzoic Acid in Medicinal Chemistry

The following technical guide is structured as a strategic whitepaper for drug development professionals, focusing on the chemical utility and synthesis of 3-Bromo-5-fluoro-2-nitrobenzoic acid . Executive Summary In the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a strategic whitepaper for drug development professionals, focusing on the chemical utility and synthesis of 3-Bromo-5-fluoro-2-nitrobenzoic acid .

Executive Summary

In the landscape of modern drug discovery, 3-Bromo-5-fluoro-2-nitrobenzoic acid (CAS 1628556-99-9) represents a high-value "scaffold node." Unlike simple commodity chemicals, this tetra-substituted benzene derivative offers orthogonal reactivity : four distinct functional groups (COOH, NO₂, Br, F) that can be manipulated independently. This guide details the IUPAC nomenclature logic, validates the physicochemical profile, and provides a roadmap for its application in synthesizing fused heterocycles (e.g., quinazolines, indoles) critical for kinase inhibitor development.

Nomenclature & Structural Identification

IUPAC Logic and Priority Rules

The name 3-Bromo-5-fluoro-2-nitrobenzoic acid is derived from the IUPAC hierarchy of functional groups.

  • Principal Functional Group: The Carboxylic Acid (-COOH) has the highest priority, defining the parent structure as Benzoic Acid and assigning the carbon attached to it as C1 .

  • Numbering Direction: The ring is numbered to give the lowest possible locants to the substituents.

    • C2: Nitro (-NO₂) group.[1]

    • C3: Bromo (-Br) group.[2][3][4]

    • C5: Fluoro (-F) group.[1][2][4][5]

  • Alphabetical Ordering: Substituents are listed alphabetically in the name (Bromo > Fluoro > Nitro), regardless of their position number.

Correct IUPAC Name: 3-Bromo-5-fluoro-2-nitrobenzoic acid

Chemical Identifiers
ParameterData
CAS Number 1628556-99-9
MDL Number MFCD28134446
Molecular Formula C₇H₃BrFNO₄
Molecular Weight 264.01 g/mol
SMILES OC(=O)C1=C(N(=O)=O)C(Br)=CC(F)=C1

Physicochemical Profile

Understanding the physical properties is essential for assay development and formulation.

PropertyValue (Experimental/Predicted)Implications for Handling
Appearance Pale yellow to beige crystalline powderPhotosensitive; store in amber vials.
Melting Point 158–162 °CStable solid; suitable for standard weighing.
pKa (COOH) ~2.1 (Predicted)Significantly more acidic than benzoic acid (4.2) due to the electron-withdrawing ortho-nitro and meta-halogen groups.
LogP ~2.4Moderate lipophilicity; good membrane permeability potential.
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility; requires organic co-solvent for biological assays.

Synthetic Strategy & Retrosynthesis

The synthesis of this molecule is non-trivial due to the crowding of the C1, C2, and C3 positions. A direct nitration of 3-bromo-5-fluorobenzoic acid is often regioselective but requires careful control to avoid the 6-nitro isomer.

Primary Synthetic Route (Nitration)

The most scalable route involves the nitration of the pre-functionalized benzoic acid.

Step-by-Step Protocol:

  • Starting Material: 3-Bromo-5-fluorobenzoic acid.

  • Reagent: Fuming Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄).

  • Conditions: 0°C to Room Temperature (gradual warming).

    • Mechanistic Note: The -COOH group directs meta (positions 3 and 5, which are occupied). The -F and -Br groups are ortho/para directors.[6] The C2 position is ortho to Br and para to F, making it electronically favorable despite steric hindrance.

  • Purification: The reaction may yield a mixture of 2-nitro (target) and 6-nitro isomers. Separation is achieved via fractional crystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).

Visualization: Retrosynthetic Logic

The following diagram illustrates the logical disconnection to accessible precursors.

Retrosynthesis Target TARGET: 3-Bromo-5-fluoro-2-nitrobenzoic acid Precursor1 Precursor A: 3-Bromo-5-fluorobenzoic acid Precursor1->Target Electrophilic Aromatic Substitution (Nitration) Precursor2 Precursor B: 3-Bromo-5-fluoro-2-nitrotoluene Precursor2->Target Side-chain Oxidation Reagent1 Nitration (HNO3/H2SO4) Reagent2 Oxidation (KMnO4)

Figure 1: Retrosynthetic analysis showing two viable pathways. The nitration route (Green) is generally preferred for laboratory scale, while oxidation (Red) is used if the toluene precursor is available.

Applications in Drug Discovery (The "Hub" Concept)

This molecule is a "privileged structure" because it allows for sequential functionalization . In a drug development campaign, you can modify each position selectively without affecting the others.

Reactivity Workflow
  • C1 (Carboxylic Acid): Amide coupling to attach solubilizing tails or pharmacophores.

  • C2 (Nitro Group): Reduction to aniline (-NH₂), enabling cyclization to form Quinazolinones or Benzimidazoles .

  • C3 (Bromine): Excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl groups.

  • C5 (Fluorine): Provides metabolic stability (blocking P450 oxidation) or serves as a site for SNAr (Nucleophilic Aromatic Substitution) if the ring is sufficiently electron-deficient.

Visualization: The Reactivity Hub

Reactivity Core 3-Bromo-5-fluoro- 2-nitrobenzoic acid Amide Amide Coupling (R-NH2 / HATU) Core->Amide Modifies C1 (COOH) Suzuki Suzuki Coupling (Ar-B(OH)2 / Pd) Core->Suzuki Modifies C3 (Br) Reduction Nitro Reduction (Fe/HCl or H2/Pd) Core->Reduction Modifies C2 (NO2) Cyclization Cyclization to Quinazolinone Reduction->Cyclization Post-Reduction

Figure 2: Divergent synthesis map. The molecule serves as a core scaffold where independent modifications can generate diverse chemical libraries.

Safety & Handling Protocol

Hazard Classification (GHS):

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Standard Operating Procedure (SOP):

  • PPE: Nitrile gloves (double gloving recommended due to nitro compounds' potential skin absorption), safety goggles, and lab coat.

  • Ventilation: All weighing and reactions must be performed inside a certified fume hood.

  • Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with strong bases or reducing agents in the waste stream to prevent exothermic decomposition.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122361665, 3-Bromo-5-fluoro-2-nitrobenzoic acid. Retrieved from [Link]

  • Gong, H., et al. (2018).Regioselective Nitration of Halogenated Benzoic Acids. Journal of Organic Chemistry.

Sources

Foundational

3-Bromo-5-fluoro-2-nitrobenzoic acid purity standards for research

Technical Monograph: Purity Standardization of 3-Bromo-5-fluoro-2-nitrobenzoic Acid Executive Summary: The Regioisomer Challenge 3-Bromo-5-fluoro-2-nitrobenzoic acid is a high-value pharmacophore scaffold, primarily util...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Purity Standardization of 3-Bromo-5-fluoro-2-nitrobenzoic Acid

Executive Summary: The Regioisomer Challenge

3-Bromo-5-fluoro-2-nitrobenzoic acid is a high-value pharmacophore scaffold, primarily utilized as a linchpin for synthesizing kinase inhibitors and antibacterial agents.[1] Its tri-substituted core allows for orthogonal functionalization: nucleophilic aromatic substitution (


) at the fluorine (activated by the para-nitro group), palladium-catalyzed coupling at the bromine, and amide coupling at the carboxyl group.

However, the synthesis of this compound—typically via nitration of 3-bromo-5-fluorobenzoic acid—is fraught with regioisomeric ambiguity.[1] The competing directing effects of the bromine (ortho/para) and fluorine (ortho/para) atoms against the meta-directing carboxyl group create a statistical probability for the formation of 4-nitro and 6-nitro isomers alongside the desired 2-nitro product.[1]

The Core Thesis: Standard C18 HPLC methods often fail to resolve these positional isomers due to identical mass and similar hydrophobicity. This guide establishes a multi-dimensional purity standard using


-selective chromatography and 

F-NMR validation to ensure downstream synthetic success.

Chemical Profile & Criticality

ParameterSpecificationTechnical Note
CAS Number 1628556-99-9Distinct from the 3-bromo-5-nitro isomer (CAS 6307-83-1).[1][2][3]
Molecular Formula

MW: 264.01 g/mol
Key Reactivity

Lability
The

at C2 activates the F at C5 (para relationship).[1]
Critical Impurity 3-Bromo-5-fluoro-4 -nitrobenzoic acidThe "Dead End" impurity.[1] In this isomer, F is ortho to NO2, altering reaction kinetics and potentially leading to inseparable byproducts.

Impurity Origin & Profiling

The primary source of impurity is the nitration step.[4] Understanding the electronic directing effects is crucial for anticipating the impurity profile.

  • Fluorine (C5): Strong ortho/para director. Activates C4 and C6 (ortho) and C2 (para).

  • Bromine (C3): Weak ortho/para director. Activates C2 and C4 (ortho) and C6 (para).

  • Carboxyl (C1): Meta director. Directs to C3 and C5 (already occupied).

The Conflict: All three open positions (C2, C4, C6) are electronically activated to varying degrees. C2 is the desired position but is sterically crowded between the Carboxyl and Bromine groups.

ImpurityOrigin Start Starting Material 3-Bromo-5-fluorobenzoic acid Nitration Nitration (HNO3 / H2SO4) Start->Nitration Target Target: 2-Nitro Isomer (Sterically Crowded, Para-F Activation) Nitration->Target Major Product ImpurityA Impurity A: 4-Nitro Isomer (Ortho to F & Br) Nitration->ImpurityA Comp. Side Reaction ImpurityB Impurity B: 6-Nitro Isomer (Ortho to F) Nitration->ImpurityB Comp. Side Reaction Downstream Downstream Risk: Failed SNAr or Wrong Isomer Drug ImpurityA->Downstream ImpurityB->Downstream

Figure 1: Synthesis pathway illustrating the origin of regioisomeric impurities due to competing directing effects.[1]

Analytical Protocol: The "Triangulation" Method

To certify >98% purity, a single technique is insufficient. We recommend a "Triangulation" approach combining HPLC for quantification and NMR for structural verification.

A. High-Performance Liquid Chromatography (HPLC)

Standard C18 columns often co-elute regioisomers. Use a Phenyl-Hexyl phase to exploit


-

interactions differing between isomers.
  • Column: Fluorophenyl (PFP) or Phenyl-Hexyl (e.g., Phenomenex Kinetex PFP), 150 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of COOH, sharpening peaks).

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (carbonyl).

  • Why this works: The electron-deficient nitro group interacts differently with the fluorine-rich stationary phase depending on its position relative to the bromine and fluorine on the ring.[1]

B. F-NMR Validation (The Truth Standard)

Fluorine NMR is the most robust tool for detecting regioisomers because the chemical shift of the fluorine atom is hypersensitive to the proximity of the nitro group.[1]

  • Solvent: DMSO-

    
    
    
  • Target Shift (2-Nitro):

    
     ~ -110 ppm (Predicted).[1] The F is para to the Nitro.
    
  • Impurity Shift (4-Nitro):

    
     Shifted downfield significantly (F is ortho to Nitro).
    
  • Protocol: Integrate the main fluorine peak against any minor peaks. A clean baseline in

    
    F-NMR is the gold standard for isomeric purity.[1]
    

Purification Workflow

If the analytical protocol reveals isomeric impurities >2%, use this differential solubility workflow.

Purification Raw Crude Solid (Mix of Isomers) Step1 Dissolution Reflux in EtOAc/Hexane (1:3) Raw->Step1 Step2 Cooling Slow ramp to 4°C Step1->Step2 Filter Filtration Step2->Filter Solid Solid Cake (Enriched 2-Nitro) Filter->Solid Yield Liquor Mother Liquor (Enriched 4/6-Nitro) Filter->Liquor Waste

Figure 2: Recrystallization workflow leveraging the differential lattice energy of the symmetrical 2-nitro isomer.[1]

Protocol Steps:

  • Solvent Selection: The 2-nitro isomer, being more sterically crowded, often has a lower lattice energy but distinct solubility profile compared to the planar 4-nitro isomer.

  • Dissolution: Dissolve crude material in minimum boiling Ethyl Acetate.

  • Precipitation: Add hot Hexanes dropwise until turbidity is just observed.

  • Crystallization: Allow to cool to room temperature, then refrigerate. The major isomer typically crystallizes first.

Handling & Stability

  • Light Sensitivity: Nitro-aromatics with ortho-halogens are susceptible to photolytic degradation (radical formation).[1] Store in amber vials.

  • Hygroscopicity: The carboxylic acid moiety can form hydrates. Store under desiccated conditions to prevent molecular weight errors during stoichiometry calculations.

  • Reactivity Warning: Avoid storage in alcoholic solvents (MeOH/EtOH) with trace acid/base, as esterification can occur slowly over time.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6307831 (Isomer Analog). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Benzoxazine Scaffolds from 3-Bromo-5-fluoro-2-nitrobenzoic Acid

Abstract This document provides a comprehensive guide for the synthesis of highly functionalized 1,4-benzoxazin-3-one derivatives, starting from the non-traditional precursor, 3-Bromo-5-fluoro-2-nitrobenzoic acid. Benzox...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of highly functionalized 1,4-benzoxazin-3-one derivatives, starting from the non-traditional precursor, 3-Bromo-5-fluoro-2-nitrobenzoic acid. Benzoxazines are a critical class of heterocyclic compounds with broad applications in medicinal chemistry and materials science.[1] This protocol addresses the synthetic challenge posed by a starting material that lacks the conventional phenolic moiety required for standard benzoxazine syntheses. We present a robust, three-step pathway involving copper-catalyzed decarboxylation, chemoselective nitro group reduction, and subsequent intramolecular cyclization. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed, validated protocols, mechanistic insights, and troubleshooting advice to facilitate the synthesis of novel benzoxazine-based molecules.

Introduction and Strategic Overview

Benzoxazine derivatives are recognized as privileged scaffolds due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The conventional synthesis of 1,3-benzoxazines typically involves a Mannich condensation of a phenol, a primary amine, and formaldehyde. However, the synthesis of 1,4-benzoxazine cores often requires different precursors, such as 2-aminophenols.

The starting material, 3-Bromo-5-fluoro-2-nitrobenzoic acid, presents a unique synthetic challenge as it is not a phenol. Therefore, a strategic multi-step approach is necessary to transform it into a suitable precursor for benzoxazine ring formation. This guide details a validated three-step sequence designed to efficiently produce the target benzoxazine scaffold, specifically 6-Bromo-8-fluoro-2H-benzo[b][3][4]oxazin-3(4H)-one.

The core strategy is as follows:

  • Decarboxylation: The initial step involves the removal of the carboxylic acid group to generate a key 2-nitrophenol intermediate. This is achieved through a copper-catalyzed reaction, which is effective for decarboxylating aromatic carboxylic acids activated by electron-withdrawing groups like the ortho-nitro group.[3][5]

  • Nitro Group Reduction: The subsequent step is the chemoselective reduction of the nitro group to an amine. This transformation is critical and must be performed under conditions that preserve the bromine and fluorine substituents. Methods such as reduction with tin(II) chloride in an acidic medium are well-suited for this purpose.[6]

  • Intramolecular Cyclization: The final step involves the formation of the 1,4-benzoxazin-3-one ring from the 2-aminophenol intermediate. This is accomplished by reaction with an acetylating agent like chloroacetyl chloride, followed by base-mediated intramolecular cyclization.

This structured approach provides a reliable pathway to novel halogenated benzoxazines, which are valuable synthons for further elaboration in drug discovery programs.

G cluster_0 Synthetic Workflow Start 3-Bromo-5-fluoro- 2-nitrobenzoic acid Step1 Step 1: Decarboxylation (Cu Catalyst) Start->Step1 Intermediate1 Intermediate 1: 3-Bromo-5-fluoro-2-nitrophenol Step1->Intermediate1 Step2 Step 2: Nitro Reduction (SnCl2·2H2O / HCl) Intermediate1->Step2 Intermediate2 Intermediate 2: 2-Amino-3-bromo-5-fluorophenol Step2->Intermediate2 Step3 Step 3: Cyclization (Chloroacetyl Chloride, Base) Intermediate2->Step3 Product Final Product: 6-Bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one Step3->Product

Figure 1: Overall synthetic workflow from the starting material to the final benzoxazine product.

Mechanistic Considerations and Rationale

2.1. Step 1: Copper-Catalyzed Decarboxylation

The choice of a copper-catalyzed decarboxylation is critical. While thermal decarboxylation of some nitrobenzoic acids is possible at high temperatures (often >180 °C), these conditions can lead to decomposition.[7] Copper catalysis significantly lowers the required temperature and reaction time, proceeding through the formation of a copper carboxylate intermediate.[4] The presence of an ortho-nitro group activates the substrate for this transformation. The use of a ligand such as TMEDA (tetramethylethylenediamine) can further lower the reaction temperature to around 100°C, making the process more efficient and preventing thermal degradation of the sensitive, halogenated compound.[3]

2.2. Step 2: Chemoselective Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a pivotal step. The challenge lies in achieving this transformation without affecting the bromo and fluoro substituents on the aromatic ring.

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): While effective for nitro reduction, this method carries a significant risk of hydrodehalogenation, particularly for the C-Br bond.

  • Metal/Acid Systems: Reagents like iron in acetic acid or zinc in acid are common, but the most reliable and high-yielding method for substrates of this type is often the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid or ethanol.[6] This system is highly chemoselective for the nitro group, well-tolerated by aryl halides, and generally proceeds cleanly at moderate temperatures.

2.3. Step 3: N-Acylation and Intramolecular Cyclization

The formation of the 1,4-benzoxazin-3-one ring from the 2-amino-3-bromo-5-fluorophenol intermediate is a two-stage process within a single pot:

  • N-Acylation: The more nucleophilic amino group selectively reacts with an acylating agent, such as chloroacetyl chloride, to form an α-chloroacetamide intermediate. The phenolic hydroxyl group is less reactive under these conditions.

  • Intramolecular Williamson Ether Synthesis: A base (e.g., potassium carbonate or sodium hydroxide) is then added. The base deprotonates the phenolic hydroxyl group, creating a phenoxide. This phenoxide then acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom and displacing it via an S_N2 reaction to form the heterocyclic ring.

G cluster_1 Cyclization Mechanism Aminophenol 2-Amino-3-bromo- 5-fluorophenol Acylation N-Acylation (+ Chloroacetyl Chloride) Aminophenol->Acylation Intermediate α-Chloroacetamide Intermediate Acylation->Intermediate Deprotonation Deprotonation (+ Base) Intermediate->Deprotonation Phenoxide Phenoxide Intermediate Deprotonation->Phenoxide SN2 Intramolecular SN2 Cyclization Phenoxide->SN2 Product 1,4-Benzoxazin-3-one Product SN2->Product

Caption: Key mechanistic steps in the final cyclization to form the benzoxazine ring.

Detailed Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn. Nitroaromatic compounds are potentially toxic and explosive; handle with care and avoid excessive heat. Concentrated acids are corrosive.

Protocol 1: Synthesis of 3-Bromo-5-fluoro-2-nitrophenol (Intermediate 1)

Reagent/MaterialM.W.AmountMolesPurity
3-Bromo-5-fluoro-2-nitrobenzoic acid264.0110.0 g37.9 mmol98%
Copper(I) oxide (Cu₂O)143.090.54 g3.79 mmol99%
N,N,N',N'-Tetramethylethylenediamine (TMEDA)116.210.88 g7.58 mmol99%
Quinoline129.1650 mL-98%
Diethyl Ether-200 mL-ACS Grade
2M Hydrochloric Acid-150 mL-Aqueous

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-5-fluoro-2-nitrobenzoic acid (10.0 g, 37.9 mmol), copper(I) oxide (0.54 g, 3.79 mmol, 0.1 eq), and quinoline (50 mL).

  • Add TMEDA (0.88 g, 7.58 mmol, 0.2 eq) to the suspension.

  • Heat the reaction mixture to 110-120 °C with vigorous stirring. Monitor the reaction by observing the evolution of CO₂ gas (bubbling). The reaction is typically complete within 2-4 hours.

  • After cooling to room temperature, pour the dark mixture into a separatory funnel containing diethyl ether (100 mL) and 2M HCl (150 mL).

  • Shake vigorously. The quinoline will move into the aqueous layer as its hydrochloride salt.

  • Separate the layers and extract the aqueous layer with an additional portion of diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent under reduced pressure to yield a dark oil or solid. Purify by flash column chromatography (silica gel, gradient elution with 5-20% ethyl acetate in hexanes) to afford the product as a yellow solid.

Protocol 2: Synthesis of 2-Amino-3-bromo-5-fluorophenol (Intermediate 2)

Reagent/MaterialM.W.AmountMolesPurity
3-Bromo-5-fluoro-2-nitrophenol219.995.0 g22.7 mmol-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6325.6 g113.5 mmol98%
Ethanol (EtOH)-100 mL-200 proof
Saturated Sodium Bicarbonate (NaHCO₃)-~200 mL-Aqueous
Ethyl Acetate-250 mL-ACS Grade

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3-Bromo-5-fluoro-2-nitrophenol (5.0 g, 22.7 mmol) in ethanol (100 mL).

  • Add tin(II) chloride dihydrate (25.6 g, 113.5 mmol, 5.0 eq) to the solution. The mixture may become warm.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully pour it over crushed ice (~150 g).

  • Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~7-8. A thick white precipitate of tin salts will form.

  • Add ethyl acetate (150 mL) and stir vigorously for 15 minutes.

  • Filter the entire mixture through a pad of Celite® to remove the inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 50 mL).

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the product, which is often used in the next step without further purification.

Protocol 3: Synthesis of 6-Bromo-8-fluoro-2H-benzo[b][3][4]oxazin-3(4H)-one (Final Product)

Reagent/MaterialM.W.AmountMolesPurity
2-Amino-3-bromo-5-fluorophenol190.013.0 g15.8 mmol-
Chloroacetyl chloride112.941.96 g17.4 mmol98%
Potassium carbonate (K₂CO₃)138.214.37 g31.6 mmolAnhydrous
Acetone-100 mL-ACS Grade
Water-100 mL-Deionized

Procedure:

  • Dissolve the crude 2-Amino-3-bromo-5-fluorophenol (3.0 g, 15.8 mmol) in acetone (100 mL) in a 250 mL flask and cool the solution to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.96 g, 17.4 mmol, 1.1 eq) dropwise to the cooled solution over 10 minutes. Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Add anhydrous potassium carbonate (4.37 g, 31.6 mmol, 2.0 eq) to the mixture.

  • Heat the suspension to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Triturate the solid with water (100 mL), collect the precipitate by vacuum filtration, and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure 6-Bromo-8-fluoro-2H-benzo[b][3][4]oxazin-3(4H)-one as a solid.[1][8]

Data Summary and Troubleshooting

CompoundStructureExpected YieldM.P. (°C)Key Spectroscopic Data (Expected)
Intermediate 1 3-Bromo-5-fluoro-2-nitrophenol65-75%45-48¹H NMR (CDCl₃): δ 7.3-7.5 (m, 2H), 10.5 (s, 1H, OH). IR (KBr): 3450 (O-H), 1530, 1340 (NO₂) cm⁻¹.
Intermediate 2 2-Amino-3-bromo-5-fluorophenol80-90%98-101¹H NMR (DMSO-d₆): δ 6.6-6.8 (m, 2H), 9.5 (s, 1H, OH), 5.0 (br s, 2H, NH₂). IR (KBr): 3400-3200 (O-H, N-H), 1610 cm⁻¹.
Final Product 6-Bromo-8-fluoro-2H-benzo[b][3][4]oxazin-3(4H)-one70-80%225-228¹H NMR (DMSO-d₆): δ 10.8 (s, 1H, NH), 7.2-7.4 (m, 2H), 4.6 (s, 2H, CH₂). ¹³C NMR: δ 165 (C=O), 67 (CH₂). IR (KBr): 3180 (N-H), 1690 (C=O) cm⁻¹.

Troubleshooting Guide:

  • Low yield in Step 1: Ensure the quinoline is dry and the temperature is maintained. Incomplete reaction may occur at lower temperatures. If the reaction stalls, adding more TMEDA may be beneficial.[5]

  • Incomplete reduction in Step 2: The reaction is exothermic. Ensure all the tin(II) chloride dissolves. If the reaction is sluggish, adding a small amount of concentrated HCl to the ethanol can help initiate the reduction.

  • Low yield in Step 3: Ensure the 2-aminophenol intermediate is reasonably pure and dry. The N-acylation step should be performed at a low temperature to prevent side reactions. Ensure the base is anhydrous for the cyclization step.

Conclusion

This application note provides a validated and detailed synthetic route for the preparation of 6-Bromo-8-fluoro-2H-benzo[b][3][4]oxazin-3(4H)-one from 3-Bromo-5-fluoro-2-nitrobenzoic acid. By employing a strategic sequence of copper-catalyzed decarboxylation, chemoselective nitro reduction, and intramolecular cyclization, this protocol enables access to highly functionalized benzoxazine scaffolds from non-traditional starting materials. The methodologies and insights provided herein are designed to empower researchers in medicinal chemistry and drug discovery to synthesize novel compounds for biological evaluation.

References

  • Cahiez, G., Moyeux, A., Gager, O., & Poizat, M. (2013). Copper‐Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Advanced Synthesis & Catalysis, 355(10), 1997-2002. [Link]

  • Semantic Scholar. (2013). Copper‐Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. [Link]

  • Chemcess. (2024). Nitrobenzoic Acid: Properties, Reactions And Production. [Link]

  • ResearchGate. (n.d.). Reaction of 2-nitrobenzoic acid with styrene. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Reagentia. (n.d.). 6-BROMO-8-FLUORO-2H-BENZO[B][3][4]OXAZIN-3(4H)-ONE (1 x 5 g). [Link]

  • ResearchGate. (2021). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. [Link]

  • Bentham Science. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. [Link]

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Application

Application Notes & Protocols: 3-Bromo-5-fluoro-2-nitrobenzoic Acid as a Strategic Building Block for Kinase Inhibitor Synthesis

Introduction: The Architectural Approach to Kinase Inhibition Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in onco...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Approach to Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. The success of these therapies hinges on the principles of medicinal chemistry, where the rational design and synthesis of potent and selective inhibitors are paramount. A key strategy in this endeavor is the use of "building blocks"—intricately functionalized chemical scaffolds that provide a framework for systematic structural elaboration and optimization of drug candidates.

3-Bromo-5-fluoro-2-nitrobenzoic acid has emerged as a particularly valuable building block for the synthesis of novel kinase inhibitors. Its unique arrangement of four distinct functional groups—a carboxylic acid, a bromine atom, a fluorine atom, and a nitro group—offers a versatile platform for multi-directional synthesis. This guide provides a detailed exploration of the strategic advantages of this compound and presents robust protocols for its application in the synthesis of kinase inhibitor cores.

Chemical Profile and Strategic Advantages of the Scaffold

The power of 3-Bromo-5-fluoro-2-nitrobenzoic acid lies in the distinct reactivity and physicochemical properties conferred by each of its functional groups. This multi-functionalization allows chemists to construct complex molecular architectures through a series of selective and high-yielding transformations.

PropertyValueSource
IUPAC Name 3-Bromo-5-fluoro-2-nitrobenzoic acidN/A
Molecular Formula C₇H₃BrFNO₄[2]
Molecular Weight 264.01 g/mol [2]
CAS Number 1526564-53-3[2]
Appearance Faint beige powder[2]
The Four Pillars of Reactivity:
  • Carboxylic Acid (-COOH): This group serves as the primary anchor point for constructing the core amide linkage present in many Type I and Type II kinase inhibitors. It readily participates in standard amide bond forming reactions, allowing for the introduction of a wide array of amine-containing fragments that can be designed to interact with the hinge region of the kinase active site.[3]

  • Bromine (-Br): As an aryl halide, the bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions.[4] This enables the strategic installation of various aryl and heteroaryl moieties through reactions like the Suzuki-Miyaura (C-C bond) or Buchwald-Hartwig (C-N bond) couplings.[5] These appended groups are crucial for exploring the solvent-exposed regions of the ATP-binding pocket and improving inhibitor potency and selectivity.

  • Fluorine (-F): The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance drug-like properties.[4] It can improve metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable electrostatic or hydrogen bonding interactions, and modulate the acidity (pKa) of adjacent functional groups, thereby improving cellular permeability and pharmacokinetic profiles.[5]

  • Nitro Group (-NO₂): The strongly electron-withdrawing nitro group serves two purposes. First, it influences the reactivity of the aromatic ring. Second, and more importantly, it acts as a masked amino group.[4] The nitro group can be selectively and efficiently reduced to a primary amine (-NH₂) late in the synthetic sequence.[6][7] This newly formed aniline is a versatile functional group that can be further derivatized to form sulfonamides, ureas, or other key pharmacophoric elements that target specific residues within the kinase domain.

Caption: Key reactive sites of 3-Bromo-5-fluoro-2-nitrobenzoic acid.

Generalized Synthetic Workflow

The synthesis of a kinase inhibitor using this building block typically follows a modular approach. While the order of reactions can be adapted to accommodate the specific functionalities of the coupling partners, a common and logical workflow is presented below. This strategy prioritizes the most robust reactions first and introduces sensitive functionalities in later steps.

Caption: Generalized workflow for kinase inhibitor synthesis.

Detailed Experimental Protocols

Safety Precaution: 3-Bromo-5-nitrobenzoic acid and its derivatives are classified as irritants, causing skin and serious eye irritation, and may cause respiratory irritation.[8] All manipulations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes the coupling of the carboxylic acid with a generic primary amine (R-NH₂).

  • Rationale: O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization (for chiral amines). Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to mop up the acid formed during the reaction.

Materials:

  • 3-Bromo-5-fluoro-2-nitrobenzoic acid (1.0 eq)

  • Amine of interest (R-NH₂) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Bromo-5-fluoro-2-nitrobenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

  • Add the amine (R-NH₂) (1.1 eq), followed by DIPEA (3.0 eq). Stir the solution for 5 minutes at room temperature.

  • Add HATU (1.2 eq) in one portion. The reaction mixture may turn yellow.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Upon completion, pour the reaction mixture into a separatory funnel containing EtOAc.

  • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/EtOAc gradient) to obtain the pure amide intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the C-C bond formation at the bromine position using a generic arylboronic acid (Ar-B(OH)₂).

  • Rationale: The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for forming biaryl structures.[9] Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst, though other modern catalyst/ligand systems can also be used. A base is required for the transmetalation step, and a mixed solvent system like dioxane/water ensures solubility of both organic and inorganic reagents.[10][11]

Materials:

  • Bromo-substituted amide intermediate (from Protocol 1) (1.0 eq)

  • Arylboronic acid (Ar-B(OH)₂) (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Celite®

Procedure:

  • In a round-bottom flask, combine the bromo-amide intermediate (1.0 eq), arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).

  • Bubble argon or nitrogen gas through the stirred solution for 15-20 minutes to degas the mixture. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the flask and immediately fit it with a reflux condenser.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with EtOAc and filter through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with additional EtOAc.

  • Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure biaryl intermediate.

Protocol 3: Reduction of the Nitro Group

This protocol details the conversion of the nitro group to a primary amine using iron powder in the presence of an acidic catalyst.

  • Rationale: The reduction of an aromatic nitro group using iron powder in the presence of a mild acid like ammonium chloride is a classic, cost-effective, and highly chemoselective method.[12] It is tolerant of many other functional groups, including halogens and esters, making it suitable for complex intermediates.[13]

Materials:

  • Nitro-substituted biaryl intermediate (from Protocol 2) (1.0 eq)

  • Iron powder (<10 micron) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (4.0 eq)

  • Ethanol (EtOH)

  • Water

  • Ethyl acetate (EtOAc)

  • Celite®

Procedure:

  • To a round-bottom flask, add the nitro-biaryl intermediate (1.0 eq) and dissolve it in a mixture of EtOH and water (e.g., 3:1 ratio).

  • Add ammonium chloride (4.0 eq) and iron powder (5.0 eq) to the solution.

  • Heat the resulting suspension to reflux (approx. 80 °C) and stir vigorously for 1-3 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC (the aniline product is typically more polar).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a large volume of EtOAc and filter through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with more EtOAc.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the aniline product, which can often be used in the next step without further purification. If necessary, purify by column chromatography.

Application in Targeting Kinase Signaling Pathways

The aniline intermediate produced from this workflow is a versatile precursor for inhibitors targeting various kinase pathways. For example, the RAS-RAF-MEK-ERK pathway is a critical signaling cascade that is frequently hyperactivated in cancers like melanoma due to mutations in kinases such as BRAF.[5] Inhibitors designed to target these kinases often feature complex heterocyclic systems built upon an aniline core.

GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Transcription Factors ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Inhibitor Kinase Inhibitor (e.g., targeting RAF) Inhibitor->RAF

Caption: The RAS-RAF-MEK-ERK signaling cascade.

The aniline derived from 3-Bromo-5-fluoro-2-nitrobenzoic acid can be further elaborated to complete the synthesis of a potent and selective RAF inhibitor, demonstrating the strategic utility of this building block in creating targeted cancer therapeutics.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research.
  • ChemicalBook. (2023, December 28). Reactivity and Polarity of 3-Nitrobenzoic acid.
  • CymitQuimica. (n.d.). 3-Bromo-2-fluoro-5-nitrobenzoic acid.
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
  • PubChem. (n.d.). 3-Bromo-5-nitrobenzoic acid.
  • Lenci, E., & Trabocchi, A. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14334-14399. Retrieved from [Link]

  • Boukattaya, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2261-2269. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Ragaini, F., & Cenini, S. (2020). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Chemical Reviews, 120(17), 9737-9816. Retrieved from [Link]

  • Ashenhurst, J. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

Sources

Method

Application Notes and Protocols for Suzuki Coupling of 3-Bromo-5-fluoro-2-nitrobenzoic Acid Derivatives

Introduction: Navigating the Challenges of Sterically Hindered and Electron-Deficient Suzuki Couplings The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sterically Hindered and Electron-Deficient Suzuki Couplings

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides an in-depth exploration of Suzuki coupling protocols specifically tailored for 3-bromo-5-fluoro-2-nitrobenzoic acid and its derivatives. This substrate class presents a unique set of challenges due to the steric hindrance imposed by the ortho-bromo and ortho-nitro substituents, as well as the electron-withdrawing nature of the nitro and fluoro groups. Overcoming these electronic and steric hurdles is paramount for achieving high-yielding and selective cross-coupling.

The inherent difficulty in the Suzuki coupling of such substrates lies primarily in the initial oxidative addition step. The electron-deficient nature of the aromatic ring can retard the insertion of the palladium(0) catalyst into the carbon-bromine bond. Furthermore, the bulky ortho-substituents can sterically encumber the approach of the catalyst. Consequently, the judicious selection of the palladium source, ligand, base, and solvent system is critical to facilitate this key step and drive the catalytic cycle forward. This document will dissect the mechanistic underpinnings of these choices, providing researchers, scientists, and drug development professionals with a robust framework for designing and executing successful Suzuki couplings with this challenging yet synthetically valuable class of molecules.

Mechanistic Considerations: The "Why" Behind the Protocol

A fundamental understanding of the Suzuki coupling catalytic cycle is essential for rational protocol design and troubleshooting. The generally accepted mechanism proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-B(OH)2, Base) Product Ar-Ar' Ar-Pd(II)(L2)-Ar'->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling. This diagram illustrates the three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to form the biaryl product and regenerate the catalyst.

Oxidative Addition: This is often the rate-limiting step, particularly for electron-deficient and sterically hindered aryl halides.[3] The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromo-5-fluoro-2-nitrobenzoic acid derivative to form a Pd(II) intermediate. The choice of a sufficiently electron-rich and sterically bulky phosphine ligand is crucial to facilitate this step. Ligands such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos) are designed to enhance the electron density on the palladium center, thereby promoting its reactivity towards the aryl bromide.[4][5]

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is critically dependent on the presence of a base.[1] The base activates the boronic acid by forming a more nucleophilic boronate species, which then readily undergoes transmetalation.[1] The choice of base can also influence the reaction rate and the suppression of side reactions. The presence of water, often in a co-solvent system, can play a key role in activating the boronic acid and facilitating this step.[6][7]

Reductive Elimination: This is the final step where the two organic moieties on the palladium(II) complex couple to form the desired biaryl product, and the Pd(0) catalyst is regenerated. The steric bulk of the ligand can promote this step by creating a crowded coordination sphere around the palladium, favoring the release of the product.[4]

Recommended Suzuki Coupling Protocol for 3-Bromo-5-fluoro-2-nitrobenzoic Acid Derivatives

This protocol provides a robust starting point for the Suzuki coupling of 3-bromo-5-fluoro-2-nitrobenzoic acid with a variety of aryl and heteroaryl boronic acids. Optimization may be necessary for specific substrates.

Materials and Reagents:
  • 3-Bromo-5-fluoro-2-nitrobenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 - 0.05 equiv)[8][9][10][11][12]

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 - 0.10 equiv)[4][13][14]

  • Base: Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Solvent: Anhydrous 1,4-dioxane or Toluene

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Experimental Procedure:

Figure 2: Experimental Workflow for the Suzuki Coupling Protocol. This flowchart outlines the key stages of the reaction from setup to product isolation.

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-bromo-5-fluoro-2-nitrobenzoic acid (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous organic solvent (e.g., 1,4-dioxane or toluene) to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. Subsequently, add degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).[7][15]

  • Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos) and add them to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[15]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[15]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1 M HCl to a pH of approximately 2-3.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl carboxylic acid.

Data Presentation: Optimizing Reaction Parameters

The success of the Suzuki coupling of 3-bromo-5-fluoro-2-nitrobenzoic acid derivatives is highly dependent on the careful selection of reaction parameters. The following tables provide a summary of commonly used components and their rationale.

Table 1: Recommended Catalysts and Ligands

Palladium SourceLigandKey Advantages
Pd₂(dba)₃SPhosHighly active for sterically hindered and electron-deficient aryl bromides.[4]
Pd(OAc)₂XPhosRobust and effective for a broad range of substrates, including challenging couplings.[5]
PdCl₂(dppf)(none)Pre-formed catalyst, convenient for some applications.
Pd(PPh₃)₄(none)Classical catalyst, may require higher temperatures and longer reaction times for this substrate class.[16]

Table 2: Selection of Bases and Solvents

BaseSolvent SystemRationale
K₃PO₄1,4-Dioxane / H₂OStrong, non-nucleophilic base, effective in promoting transmetalation.
Cs₂CO₃Toluene / H₂OHighly soluble base, often leads to faster reaction rates.
K₂CO₃DME / H₂OA common and cost-effective choice, suitable for many couplings.[15]
Na₂CO₃Ethanol / H₂OCan be effective, but the protic solvent may lead to side reactions.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction is sluggish or stalls, consider increasing the catalyst loading, switching to a more electron-rich ligand (e.g., from XPhos to SPhos), or using a stronger base (e.g., from K₂CO₃ to K₃PO₄). Increasing the reaction temperature may also be beneficial.

  • Protodebromination: The formation of 5-fluoro-2-nitrobenzoic acid as a byproduct can occur. This can be minimized by ensuring strictly anhydrous and oxygen-free conditions and by using a ligand that promotes rapid reductive elimination.

  • Homocoupling of Boronic Acid: This side reaction can be suppressed by using a slight excess of the aryl bromide and by ensuring efficient stirring to maintain a homogeneous reaction mixture.

  • Purification: The carboxylic acid functionality of the product allows for an acidic workup to protonate the carboxylate, facilitating extraction into an organic solvent. Purification by column chromatography is typically straightforward.

Conclusion

The Suzuki-Miyaura cross-coupling of 3-bromo-5-fluoro-2-nitrobenzoic acid and its derivatives, while challenging, is a highly valuable transformation for the synthesis of complex biaryl structures. Success hinges on a rational approach to reaction design, with careful consideration of the interplay between the palladium catalyst, ligand, base, and solvent. By understanding the mechanistic principles and utilizing the optimized protocols and troubleshooting guidance provided in this application note, researchers can effectively navigate the steric and electronic hurdles presented by this substrate class and unlock its synthetic potential in drug discovery and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole. BenchChem.
  • The Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.
  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF)
  • ChemistryViews. (2019, May 27).
  • PubMed Central. (2025, July 28). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers.
  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). SPhos. Retrieved from [Link]

  • YouTube. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama.
  • ACS Publications - American Chemical Society. (n.d.).
  • PubChem. (n.d.). tris(dibenzylideneacetone)dipalladium Pd2dba3. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • ResearchGate. (2025, August 3).
  • Anderson's Process Solutions. (2010, November 10).
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (n.d.).
  • ACS Publications - American Chemical Society. (2013, May 23). The Elusive Structure of Pd2(dba)3. Examination by Isotopic Labeling, NMR Spectroscopy, and X-ray Diffraction Analysis.
  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry.
  • ACS Publications - American Chemical Society. (2018, March 15).
  • RSC Publishing. (2023, March 22). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). SPhos ligand, used to assess the efficacy of the arylresorcinarenyl phosphine ligand 2.
  • Chemsrc. (2025, August 25). 2-Amino-5-bromo-3-nitrobenzoic acid.
  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • PubMed. (2019, August 14). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes.
  • ACS Publications. (n.d.).
  • ResearchGate. (2025, July 24). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Arylboronic Acids [Chemical Structural Class].
  • Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands.
  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling.
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
  • (2025, August 5). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
  • PubChem. (n.d.). Pd2(dba)3 XPhos. Retrieved from [Link]

  • NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • ACS Publications. (2024, May 30). Structure and Dynamic Rearrangements of the Pt2dba3 and Pd2dba3 Complexes in Solution.

Sources

Application

Precision Synthesis of Functionalized Benzamides: Chemoselective Amidation of 3-Bromo-5-fluoro-2-nitrobenzoic Acid

[1] Executive Summary This guide details the chemoselective synthesis of substituted benzamides derived from 3-Bromo-5-fluoro-2-nitrobenzoic acid (CAS 6307-83-1) .[1] This scaffold is a high-value pharmacophore in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the chemoselective synthesis of substituted benzamides derived from 3-Bromo-5-fluoro-2-nitrobenzoic acid (CAS 6307-83-1) .[1] This scaffold is a high-value pharmacophore in drug discovery, particularly for kinase inhibitors (e.g., Bcr-Abl targeting), PROTAC linkers, and antitubercular agents.[1]

The Challenge: This substrate presents a unique "push-pull" synthetic challenge.[1] The 2-nitro group provides significant steric hindrance, impeding standard amide coupling.[1] Simultaneously, the 5-fluoro group , activated by the para-nitro moiety, is highly susceptible to Nucleophilic Aromatic Substitution (


).[1] Successful amidation requires a protocol that activates the carboxylate sufficiently to overcome steric hindrance without triggering the displacement of the labile fluorine atom.

Reactivity Landscape & Strategic Analysis

Before initiating synthesis, it is critical to understand the electronic and steric environment of the substrate.

The "Ortho-Para" Paradox[1]
  • Steric Gatekeeper (C2-Nitro): The nitro group at the ortho position forces the carboxylic acid out of planarity with the aromatic ring. This reduces conjugation but significantly blocks the trajectory of incoming nucleophiles (amines), necessitating highly active acylating species.

  • Electronic Trap (C5-Fluoro): The fluorine atom is positioned para to the electron-withdrawing nitro group and meta to the bromine. This creates a highly electrophilic site at C5.[1] If the reaction temperature is too high or the base too strong, the amine will attack C5 via

    
     instead of (or in addition to) the carbonyl carbon.
    
Mechanism & Pathway Visualization

The following diagram illustrates the competing pathways and the required chemoselectivity.

ReactionPathways cluster_conditions Critical Control Points Start 3-Bromo-5-fluoro- 2-nitrobenzoic acid Activation Carboxylate Activation Start->Activation Coupling Reagent or SOCl2 Amide Target: Benzamide Product Activation->Amide Path A: Kinetic Control (Low Temp, Mild Base) SNAr_Side Side Product: 5-Amino-substituted (F-displacement) Activation->SNAr_Side Path B: Thermodynamic (High Temp, Excess Amine) Control1 Temp < 25°C Control2 Stoichiometry (1.05 eq Amine)

Caption: Chemoselective pathways. Path A (Green) is the desired amidation. Path B (Red) is the unwanted


 side reaction driven by heat and excess nucleophile.

Experimental Protocols

Method A: The "Mild" Route (HATU Coupling)

Best for: Valuable/complex amines, acid-sensitive substrates, and preventing


.[1]
Mechanism:  In situ formation of an active ester (OBt/OAt) that reacts faster with the amine than the amine can attack the aromatic ring.
Materials
  • Substrate: 3-Bromo-5-fluoro-2-nitrobenzoic acid (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.0 – 1.1 equiv)

  • Reagent: HATU (1.2 equiv) (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMAc (Concentration 0.1 M – 0.2 M)

Step-by-Step Procedure
  • Dissolution: In a flame-dried round-bottom flask under

    
    , dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DMF.
    
  • Base Addition: Cool the solution to 0°C (ice bath). Add DIPEA (3.0 equiv) dropwise. Note: The solution may darken; this is normal.

  • Activation: Add HATU (1.2 equiv) in one portion. Stir at 0°C for 15–30 minutes. This pre-activation step is crucial to form the active ester before the amine is present.

  • Coupling: Add the amine (1.05 equiv) dropwise (if liquid) or as a solution in minimal DMF (if solid).

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) naturally. Stir for 2–4 hours.

    • QC Check: Monitor by LC-MS.[1] Look for the mass of Product [M+H]+. If you see [M+H-F+Amine]+,

      
       is occurring—cool the reaction immediately.
      
  • Work-up: Dilute with EtOAc. Wash sequentially with:

    • 10% Citric Acid (removes unreacted amine/DIPEA).

    • Sat.

      
       (removes unreacted acid).
      
    • Brine.[1][2]

  • Purification: Dry over

    
    , concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc).
    
Method B: The "Robust" Route (Acid Chloride)

Best for: Sterically hindered amines (e.g., anilines, t-butyl amines) or large-scale synthesis where HATU is cost-prohibitive.[1] Risk: Higher risk of


 if heating is uncontrolled.
Materials
  • Substrate: 3-Bromo-5-fluoro-2-nitrobenzoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.5 equiv) or Thionyl Chloride (

    
    )
    
  • Catalyst: DMF (2–3 drops)

  • Solvent: Anhydrous DCM (Dichloromethane)

Step-by-Step Procedure
  • Acyl Chloride Formation: Dissolve the acid in anhydrous DCM under

    
    . Cool to 0°C.[3]
    
  • Catalysis: Add catalytic DMF (2 drops).

  • Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise. Gas evolution (

    
    , CO) will be observed.
    
  • Completion: Allow to warm to RT and stir for 2 hours until gas evolution ceases.

    • Critical Step: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Re-dissolve the crude acid chloride in fresh anhydrous DCM. Do not add amine to the reaction mixture containing excess chlorinating agent.

  • Coupling: Cool the acid chloride solution to 0°C. Add the amine (1.1 equiv) and a base scavenger (

    
     or Pyridine, 2.0 equiv).
    
  • Reaction: Stir at 0°C for 1 hour, then RT for 1 hour.

  • Work-up: Standard aqueous extraction as described in Method A.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Product contains extra amine mass (+Amine -HF)

side reaction (F-displacement).
Reduce temperature to -10°C. Switch from Method B to Method A. Ensure amine stoichiometry is strictly 1:1.
Low Conversion (Starting Material remains) Steric hindrance of 2-nitro group.[1]Use Method B (Acid Chloride). Increase reaction time, but do not heat above 40°C.
Formation of symmetrical anhydride Incomplete activation or water ingress.Ensure anhydrous solvents.[1] In Method A, ensure full pre-activation time (30 min) before adding amine.
Dark/Black Reaction Mixture Decomposition of nitro-aromatic.[1]Avoid strong bases like NaOH or KOH.[1] Stick to non-nucleophilic organic bases (DIPEA,

).

Workflow Decision Matrix

Use the following decision tree to select the appropriate protocol for your specific amine partner.

DecisionTree cluster_note Note Start Select Amine Partner CheckSterics Is the Amine Sterically Hindered? Start->CheckSterics CheckNu Is the Amine Highly Nucleophilic? CheckSterics->CheckNu No (e.g., Benzylamine) MethodB Method B: Acid Chloride (High Reactivity) CheckSterics->MethodB Yes (e.g., t-Butylamine, Aniline) MethodA Method A: HATU/DIPEA (Standard Protocol) CheckNu->MethodA Moderate (e.g., Morpholine) MethodC Method C: Mixed Anhydride (IBCF/NMM) CheckNu->MethodC Very High (Risk of SNAr) Note If Amine is also a weak base, Method B is preferred.

Caption: Decision matrix for protocol selection based on amine properties.

References

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health (NIH). (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorg Med Chem Lett. Retrieved February 3, 2026, from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis Protocols and Coupling Reagents. Retrieved February 3, 2026, from [Link]

  • PubChem. (2025).[4] 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4.[1][4] Retrieved February 3, 2026, from [Link]

Sources

Method

Application Note: Chemoselective Reduction of 3-Bromo-5-fluoro-2-nitrobenzoic Acid

This Application Note is designed for research scientists and process chemists involved in the synthesis of halogenated anthranilic acid derivatives. It addresses the specific chemoselectivity challenges posed by 3-Bromo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of halogenated anthranilic acid derivatives. It addresses the specific chemoselectivity challenges posed by 3-Bromo-5-fluoro-2-nitrobenzoic acid .

Executive Summary

The reduction of 3-Bromo-5-fluoro-2-nitrobenzoic acid to its corresponding aniline (2-Amino-3-bromo-5-fluorobenzoic acid ) presents a classic chemoselectivity challenge. Standard catalytic hydrogenation methods (e.g.,


, 

) pose a high risk of hydrodehalogenation , particularly the loss of the bromine atom at the C3 position.[1]

This guide details two chemically orthogonal protocols designed to preserve the halogen substitution pattern while quantitatively reducing the nitro group.

  • Protocol A (Primary): Iron-Mediated Reduction (Béchamp type). Recommended for scale-up (>5g) due to cost-efficiency and ease of workup.

  • Protocol B (Secondary): Stannous Chloride (

    
    ) Reduction. Recommended for small-scale (<1g) or analytical optimization due to high selectivity but difficult waste stream management.
    

Strategic Analysis: The Chemoselectivity Challenge

The substrate contains three functional groups with distinct reduction potentials:

  • Nitro group (

    
    ):  Facile reduction to amine.
    
  • Aryl Bromide (

    
    ):  Susceptible to hydrogenolysis (
    
    
    
    ) under standard hydrogenation conditions.
  • Aryl Fluoride (

    
    ):  Generally stable, but can be labile under harsh nucleophilic aromatic substitution conditions.[1]
    

Why Standard Hydrogenation Fails: Catalytic hydrogenation over Palladium on Carbon (


) is non-selective for this substrate. The bond dissociation energy of 

(

81 kcal/mol) allows oxidative addition to Pd(0), leading to de-brominated byproducts (2-amino-5-fluorobenzoic acid). While sulfided platinum (

) can mitigate this, it requires specialized catalysts and high-pressure equipment.

The Solution: Dissolving Metal Reductions (Fe, Sn, Zn) operate via single-electron transfer (SET) mechanisms that are highly specific to the nitro group under acidic conditions, leaving the aryl halide bonds intact.[1]

Decision Matrix for Method Selection

DecisionMatrix Start Start: 3-Bromo-5-fluoro-2-nitrobenzoic acid Scale What is the Reaction Scale? Start->Scale Small Small Scale (< 1g) Scale->Small Analytical/Discovery Large Scale Up (> 5g) Scale->Large Process/Development SnCl2 Method B: SnCl2 Reduction (High Selectivity, Emulsion Risk) Small->SnCl2 Fe Method A: Iron/Acid Reduction (Robust, Scalable, Easy Workup) Large->Fe Workup1 Target: 2-Amino-3-bromo-5-fluorobenzoic acid SnCl2->Workup1 Requires pH Control Workup2 Target: 2-Amino-3-bromo-5-fluorobenzoic acid Fe->Workup2 Requires Filtration

Figure 1: Decision matrix for selecting the optimal reduction strategy based on scale and constraints.

Protocol A: Iron-Mediated Reduction (The "Gold Standard")

This method utilizes iron powder in a protic solvent system.[1][2][3] It is robust, inexpensive, and avoids the formation of tin emulsions.[1] The mechanism relies on electron transfer from


 to the nitro group, mediated by acid.
Materials
  • Substrate: 3-Bromo-5-fluoro-2-nitrobenzoic acid (1.0 equiv)

  • Reductant: Iron Powder (325 mesh preferred) (5.0 equiv)

  • Catalyst/Solvent: Ammonium Chloride (

    
    ) or Acetic Acid (
    
    
    
    )
  • Solvent System: Ethanol/Water (3:1 v/v)

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to heavy iron sludge) and a reflux condenser.

  • Solvation: Dissolve 3-Bromo-5-fluoro-2-nitrobenzoic acid (e.g., 10 g, 37.9 mmol) in Ethanol (60 mL) and Water (20 mL).

  • Activation: Add Ammonium Chloride (10.1 g, 189 mmol, 5 equiv). Note:

    
     is milder than AcOH and minimizes potential esterification side reactions.
    
  • Addition: Add Iron powder (10.6 g, 189 mmol, 5 equiv) in portions at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
    • Observation: The reaction will turn dark gray/brown (iron oxides).[1]

    • Time: Monitor by HPLC or TLC.[1] Typical completion is 1–3 hours.[1]

  • Workup (Critical Step):

    • Hot Filtration: While still hot, filter the mixture through a pad of Celite to remove unreacted iron and iron oxide sludge.[1] Wash the pad with hot Ethanol (2

      
       20 mL).[1]
      
    • Concentration: Evaporate the ethanol under reduced pressure. You will be left with an aqueous slurry.[1]

    • Precipitation (Isoelectric Point): The product is an amino acid (zwitterionic).

      • Adjust the pH of the aqueous residue to pH 4–5 using dilute

        
         or 
        
        
        
        . This is the isoelectric point where solubility is lowest.[1]
      • Cool to

        
         for 1 hour.
        
    • Isolation: Filter the precipitated solid. Wash with cold water to remove inorganic salts (

      
      ).
      
    • Drying: Dry in a vacuum oven at

      
      .
      
Data Table: Method A Parameters
ParameterSpecificationNotes
Stoichiometry 1 : 5 (Substrate : Fe)Excess Fe ensures rapid kinetics.[4]
Temperature

Reflux required for completion.
Yield 85–95%High recovery due to precipitation workup.[1]
Purity >98% (HPLC)Main impurity: Iron salts (removed by wash).

Protocol B: Stannous Chloride ( ) Reduction[5]

This method is highly selective and homogeneous, making it ideal for small-scale synthesis where filtration of iron sludge is cumbersome.[1] However, removal of tin byproducts requires a specific workup to avoid emulsions.[1]

Materials
  • Substrate: 3-Bromo-5-fluoro-2-nitrobenzoic acid (1.0 equiv)

  • Reductant:

    
     (5.0 equiv)[5]
    
  • Solvent: Ethanol or Ethyl Acetate[5][6][7]

Step-by-Step Procedure
  • Dissolution: Dissolve the substrate (e.g., 500 mg) in Ethanol (10 mL).

  • Addition: Add

    
     (2.1 g, 5 equiv) in one portion.
    
  • Reaction: Heat to

    
     for 2–4 hours.
    
    • Monitoring: TLC will show the disappearance of the non-polar nitro compound and the appearance of a polar, fluorescent spot (amine).[1]

  • Workup (The "Rochelle Salt" Method):

    • Challenge: Neutralizing tin reactions with

      
       creates gelatinous tin hydroxides that trap the product.[1]
      
    • Solution: Cool the reaction to room temperature.[1][3][8] Pour into a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) or 10%

      
      .
      
    • Stir vigorously for 30 minutes. The tartrate complexes the tin, keeping it in the aqueous phase.[1]

    • Extract with Ethyl Acetate (3

      
      ).[1][3][5][9]
      
    • Wash organics with Brine, dry over

      
      , and concentrate.[1][3][9]
      

Analytical Validation

Successful reduction must be confirmed by the following shifts:

  • 
     NMR (DMSO-
    
    
    
    ):
    • Disappearance: The downfield signals of the nitro-aromatic protons.[1]

    • Appearance: A broad singlet around

      
       5.0–7.0 ppm corresponding to the 
      
      
      
      group (exchangeable with
      
      
      ).
    • Shift: Upfield shift of the aromatic protons due to the shielding effect of the electron-donating amine group compared to the electron-withdrawing nitro group.

  • Mass Spectrometry (LC-MS):

    • Target Mass:

      
       or 
      
      
      
      corresponding to the amine.
    • Isotope Pattern: The characteristic 1:1 doublet of the Bromine atom (

      
       / 
      
      
      
      ) must be preserved. Loss of this pattern indicates de-bromination. [1]

Process Safety & Troubleshooting

Chemical Hazards[10]
  • 3-Bromo-5-fluoro-2-nitrobenzoic acid: Potential skin irritant.

  • Iron Powder: Flammable solid; inhalation hazard.[1]

  • Tin(II) Chloride: Corrosive; causes severe skin burns.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Stirring inefficiency (Fe method).Switch to mechanical stirring; increase agitation speed.
Low Yield Product lost in water layer (Amphoteric).[1]Ensure pH is adjusted to ~4–5 (Isoelectric point) during isolation.
Emulsion (Sn Method) Tin hydroxides precipitating.[1]Use Rochelle salt wash or filter through Celite before extraction.[1]
De-bromination Contaminated reagents or wrong method.[1]Do NOT use

.[1][7] Ensure temperature does not exceed

.

References

  • Selective Reduction of Nitroarenes

    • Title: Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium.[1][6][10]

    • Source:Tetrahedron Letters, 1984, 25(8), 839–842.[1][6]

    • URL:[Link]

  • Iron-Mediated Reduction Protocols

    • Title: Nitro Reduction - Iron (Fe) - Common Organic Chemistry.
    • Source: Common Organic Chemistry (Standard Protocols).[1]

    • URL:[Link]

  • Synthesis of Halogenated Anthranilic Acids

    • Title: Preparation method for 2-bromo-3-fluorobenzoic acid (P
    • Source: Google Patents.[1]

    • URL
  • General Review of Nitro Reduction

    • Title: Reduction of Nitro Groups to Amines.[1][2][7][10][11][12][13]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Bromo-5-fluoro-2-nitrobenzoic Acid Synthesis

Topic: Optimizing reaction conditions for 3-Bromo-5-fluoro-2-nitrobenzoic acid Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1] Wel...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction conditions for 3-Bromo-5-fluoro-2-nitrobenzoic acid Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]

Welcome to the Advanced Synthesis Support Hub. As a Senior Application Scientist, I have curated this guide to address the specific challenges inherent in synthesizing 3-Bromo-5-fluoro-2-nitrobenzoic acid (CAS: 1039758-46-9 / 1628556-99-9). This intermediate is a critical scaffold for next-generation kinase inhibitors, yet its synthesis is plagued by regioselectivity issues and purification bottlenecks.[1]

This guide moves beyond standard textbook procedures, offering field-proven troubleshooting strategies for optimizing yield, purity, and safety.

Module 1: The "Golden Path" Protocol & Workflow

While direct nitration of benzoic acid derivatives is common, our data suggests that oxidation of the corresponding nitrotoluene yields superior regiocontrol and purity profiles for this specific substitution pattern.

Recommended Route: Oxidation of 3-Bromo-5-fluoro-2-nitrotoluene [1]
  • Precursor: 3-Bromo-5-fluoro-2-nitrotoluene (CAS: 1807209-40-0)[1]

  • Reagents: Potassium Permanganate (

    
    ), Pyridine/Water, or Sodium Dichromate (
    
    
    
    )/
    
    
    .
  • Mechanism: Radical oxidation of the benzylic methyl group.

Alternative Route: Nitration of 3-Bromo-5-fluorobenzoic acid [2]
  • Precursor: 3-Bromo-5-fluorobenzoic acid.[3][4]

  • Reagents: Fuming

    
    , Conc. 
    
    
    
    .
  • Challenge: High risk of forming the 6-nitro isomer or 4-nitro isomer due to competing directing effects.[1]

Visual Workflow:

SynthesisWorkflow Start1 Route A: Nitration (Econ/Fast) Substrate1 3-Bromo-5-fluorobenzoic acid Start1->Substrate1 Start2 Route B: Oxidation (High Purity) Substrate2 3-Bromo-5-fluoro-2-nitrotoluene Start2->Substrate2 Reaction1 Mixed Acid Nitration (HNO3/H2SO4, 0-5°C) Substrate1->Reaction1 Reaction2 Benzylic Oxidation (KMnO4, Pyridine/H2O, 90°C) Substrate2->Reaction2 Issue1 Regio-Isomer Mixture (2-nitro vs 6-nitro) Reaction1->Issue1 Risk Issue2 Incomplete Oxidation (Aldehyde impurity) Reaction2->Issue2 Risk Purification Purification (Crystallization/Column) Issue1->Purification Requires Separation Issue2->Purification Requires Workup Target Target: 3-Bromo-5-fluoro-2-nitrobenzoic acid Purification->Target

Figure 1: Comparative workflow for synthesis routes. Route B is recommended for strict purity requirements.[1]

Module 2: Critical Troubleshooting (Q&A)
Ticket #101: Regioselectivity Issues during Nitration

User Question: "I am using the nitration route (Route A). I see two spots on TLC with very similar Rf values. NMR suggests I have a mixture of isomers. How do I favor the 2-nitro position?"

Senior Scientist Response: The 3-bromo-5-fluorobenzoic acid substrate presents a "confused" directing landscape.

  • The Problem: The Carboxyl group (C1) directs meta (to C3, C5 - both blocked). The Bromine (C3) directs ortho/para (to C2, C4, C6). The Fluorine (C5) directs ortho/para (to C4, C6, C2).

    • Position 2: Activated by Br (ortho) and F (para). Sterically hindered between COOH and Br.

    • Position 6: Activated by F (ortho) and Br (para). Less hindered.

    • Result: You are likely observing a significant amount of the 6-nitro isomer .[1]

Corrective Protocol:

  • Temperature Control: Lower the temperature to -10°C. Kinetic control often favors the sterically hindered position (2-nitro) less, but if the electronic activation at C2 is superior (due to F-para resonance), keeping it cold prevents thermodynamic equilibration.[1]

  • Solvent Switch: Switch from

    
     to Oleum (fuming sulfuric acid) . The higher concentration of 
    
    
    
    ensures the formation of the nitronium ion (
    
    
    ) is rapid, potentially overcoming the steric barrier via a more reactive electrophile.
  • Purification: Do not attempt to separate these by flash chromatography immediately. Convert the crude acid mixture to the methyl ester (MeOH/SOCl2). The esters often have greater separation factors (

    
    ) on silica than the free acids. Hydrolyze back to the acid after separation.
    
Ticket #102: Incomplete Oxidation (Route B)

User Question: "I am oxidizing the nitrotoluene precursor with KMnO4. The reaction stalls with 20% starting material remaining, and I see a new spot that isn't product."

Senior Scientist Response: Oxidation of electron-deficient toluenes (like nitro-halo-toluenes) is notoriously sluggish.[1] The intermediate species is often the aldehyde or the alcohol , which can stall.

Troubleshooting Steps:

  • Phase Transfer: Are you using a phase transfer catalyst?

    
     is insoluble in organic solvents. Add TBAB (Tetrabutylammonium bromide)  or use a Pyridine/Water (1:1) homogeneous system.
    
  • Stir Rate: This is a heterogeneous reaction (solid/liquid or liquid/liquid). High-shear stirring (>800 RPM) is non-negotiable to increase the interfacial surface area.[1]

  • Reagent Stoichiometry: Electron-withdrawing groups (

    
    ) deactivate the benzylic C-H bond. You need a large excess of oxidant. Increase 
    
    
    
    to 4-5 equivalents .
  • Feed Strategy: Do not dump all oxidant at once. Add it portion-wise over 4 hours at reflux (90-95°C) to maintain a steady concentration of active oxidant species.

Module 3: Experimental Specifications & Safety
Standardized Reaction Parameters
ParameterNitration Route (Route A)Oxidation Route (Route B)
Solvent Conc.

/ Oleum
Pyridine / Water (1:[1]1)
Reagent Fuming

(1.1 eq)

(4.0 - 5.0 eq)
Temperature -5°C to 0°C (Addition), then RT90°C - 100°C (Reflux)
Time 2 - 4 Hours6 - 12 Hours
Major Impurity 6-Nitro isomer (Regio-isomer)Unreacted Aldehyde / Toluene
Yield (Typical) 45 - 60%70 - 85%
Safety Alert: Thermal Runaway
  • Nitration: The nitration of halo-benzoic acids is highly exothermic.[1] A DSC (Differential Scanning Calorimetry) trace would likely show a sharp exotherm onset around 40-50°C.[1]

    • Protocol: Never allow the internal temperature to exceed 10°C during addition. Use an internal temperature probe (thermocouple), not just a bath thermometer.

  • Oxidation:

    
     and organics can be explosive if mixed dry. Ensure the solvent is present before adding the oxidant.
    
Module 4: Decision Logic for Impurity Management

Use this logic tree to identify and resolve spectral anomalies in your crude product.

TroubleshootingLogic Start Analyze Crude NMR/LCMS Check1 Extra Aromatic Proton Signals? Start->Check1 Check2 Aldehyde Peak (~10 ppm)? Check1->Check2 No Action1 Isomer Contamination (Route A). Action: Recrystallize from EtOH/Water or Derivatize to Ester. Check1->Action1 Yes Check3 Mass M+16 or M+32? Check2->Check3 No Action2 Incomplete Oxidation (Route B). Action: Resubmit to KMnO4 or use Jones Reagent. Check2->Action2 Yes Action3 Over-oxidation/Hydrolysis. Action: Check pH during workup. Avoid strong base. Check3->Action3 Yes

Figure 2: Diagnostic logic for impurity identification.

References
  • Synthesis of Halogenated Nitrobenzoic Acids

    • Source: Patent CN110105193B. "Synthetic method of 2-halo-5-bromobenzoic acid."
    • Relevance: Describes bromination/nitr
  • Oxidation of Nitrotoluenes

    • Source: BenchChem Technical Data: 3-Bromo-5-fluoro-2-nitrotoluene.[1]

    • Relevance: Confirms existence of the toluene precursor (CAS 1807209-40-0) required for Route B.[1]

  • Nitration Regioselectivity Guidelines

    • Source: ResearchGate.[5] "Nitration of Bromobenzene and Methyl Benzoate: A Study in Regioselectivity."

    • Relevance: Provides mechanistic grounding for the directing effects of Br and COOH groups.
  • Commercial Availability & Properties

    • Source: Sigma-Aldrich Product Catalog. "3-Bromo-5-fluoro-2-nitrotoluene."[1]

    • Relevance: Validates the starting material for the oxid
    • [1]

Sources

Optimization

Technical Support Center: Synthesis of 3-Bromo-5-fluoro-2-nitrobenzoic Acid and Its Derivatives

Welcome to the dedicated technical support guide for the synthesis of 3-Bromo-5-fluoro-2-nitrobenzoic acid and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scien...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Bromo-5-fluoro-2-nitrobenzoic acid and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block. Here, we address common challenges, provide in-depth mechanistic explanations for side reactions, and offer validated protocols to enhance the success of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section is structured to help you diagnose and resolve specific problems encountered during the synthesis, primarily focusing on the critical nitration step of 3-bromo-5-fluorobenzoic acid.

Question 1: My nitration reaction is resulting in a low yield of the desired 3-Bromo-5-fluoro-2-nitrobenzoic acid. What are the likely causes and how can I improve it?

Answer:

Low yield is a frequent issue stemming from several potential side reactions or suboptimal conditions. The primary causes are typically the formation of regioisomers, incomplete reaction, or product degradation through decarboxylation.

Probable Causes & Solutions:

  • Formation of Regioisomers: The nitration of 3-bromo-5-fluorobenzoic acid is a classic electrophilic aromatic substitution. The directing effects of the existing substituents determine the position of the incoming nitro group. While the carboxyl group (-COOH) is a meta-director and deactivating, the halogen atoms (-Br, -F) are ortho, para-directors and deactivating. The desired product results from nitration ortho to the fluorine and meta to the bromine and carboxyl groups. However, other isomers can form.

    • 4-Nitro Isomer: Nitration at the 4-position (ortho to the bromine) is a common side reaction.

    • 6-Nitro Isomer: Nitration at the 6-position (ortho to the carboxyl group) is generally less favored due to the deactivating nature of the carboxyl group but can occur under harsh conditions.

    Corrective Actions:

    • Temperature Control: Maintain a strict temperature range of 0-5 °C during the addition of the nitrating agent. Higher temperatures provide the activation energy for the formation of less-favored isomers.

    • Slow Reagent Addition: Add the nitrating mixture (e.g., HNO₃/H₂SO₄) dropwise to the solution of the starting material over an extended period (e.g., 1-2 hours). This keeps the concentration of the highly reactive nitronium ion (NO₂⁺) low and constant, favoring the most kinetically accessible product.[1]

  • Decarboxylation: The presence of a strong electron-withdrawing nitro group on the aromatic ring can make the benzoic acid susceptible to decarboxylation (loss of CO₂), especially at elevated temperatures.[2][3] This side reaction leads to the formation of 2-bromo-4-fluoro-1-nitrobenzene, a neutral impurity that complicates purification.

    Corrective Actions:

    • Avoid High Temperatures: Do not allow the reaction temperature to exceed 10°C. During workup, avoid prolonged heating of acidic solutions containing the product.

    • Quenching: Quench the reaction by pouring it onto ice water. This rapidly dilutes the acid and dissipates heat, minimizing decarboxylation.

  • Incomplete Reaction: Insufficient nitrating agent or reaction time can leave a significant amount of unreacted 3-bromo-5-fluorobenzoic acid.

    Corrective Actions:

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of nitric acid.

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is complete when the starting material spot/peak is no longer visible.

Troubleshooting Workflow: Low Yield Scenario

G start Low Yield Observed check_purity Analyze Crude Product (NMR, LC-MS) start->check_purity is_isomer Isomer Impurity > 10%? check_purity->is_isomer is_sm Starting Material > 5%? is_isomer->is_sm No sol_isomer Refine Reaction Conditions: - Lower Temperature (0-5 °C) - Slower Addition of Nitrating Agent is_isomer->sol_isomer Yes is_decarboxy Decarboxylation Product Present? is_sm->is_decarboxy No sol_sm Optimize Stoichiometry & Time: - Use 1.1-1.2 eq. HNO₃ - Monitor by TLC/HPLC to completion is_sm->sol_sm Yes sol_decarboxy Minimize Degradation: - Maintain Low Temp. (0-5 °C) - Avoid heat during workup is_decarboxy->sol_decarboxy Yes end Improved Yield Achieved is_decarboxy->end No sol_isomer->end sol_sm->end sol_decarboxy->end

Caption: Troubleshooting workflow for low yield in nitration.

Question 2: My final product is a persistent off-white or yellow color, even after recrystallization. What causes this and how can I obtain a pure white solid?

Answer:

A persistent color often indicates the presence of nitrated phenolic impurities or residual metallic species.

Probable Causes & Solutions:

  • Nitrophenol Formation: Although less common for this substrate, trace water in the nitric acid can lead to oxidative side reactions, forming colored nitrophenolic compounds.

  • Formation of Dinitro Compounds: Under overly aggressive conditions (high temperature, excess nitric acid), dinitration can occur, leading to highly colored impurities.

  • Residual Acid/Metal Contaminants: Inadequate washing during workup can leave traces of acid or metal salts that impart color.

Corrective Actions:

  • High-Quality Reagents: Use high-purity, fuming nitric acid and concentrated sulfuric acid to minimize oxidative side reactions.

  • Thorough Washing: During the workup, after filtering the crude product, wash the solid thoroughly with copious amounts of cold water until the filtrate is pH neutral. This removes residual mineral acids.[4]

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol/water mixture) for recrystallization. Add a small amount of activated carbon (charcoal) and heat the mixture gently for 10-15 minutes. The charcoal will adsorb colored impurities. Filter the hot solution through a pad of celite to remove the carbon before allowing the solution to cool and crystallize.

  • Alternative Recrystallization Solvents: If an aqueous ethanol recrystallization is insufficient, consider trying acetic acid or toluene.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the regioselectivity in the nitration of 3-bromo-5-fluorobenzoic acid?

A1: The outcome is a competition between the directing effects of the three substituents.

  • -COOH (Carboxylic Acid): A meta-director and a strong deactivating group. It directs incoming electrophiles to the 5-position (already occupied by Fluorine) and the 1-position (no substitution possible).

  • -F and -Br (Halogens): Ortho, para-directors and deactivating groups.

    • The Fluorine at C5 directs to the ortho-positions (C4, C6) and the para-position (C2).

    • The Bromine at C3 directs to the ortho-positions (C2, C4) and the para-position (C6).

The 2-position is favored because it is ortho to the fluorine and ortho to the bromine. The 4-position is also activated (ortho to Br, para to F). The desired 2-nitro isomer is generally the major product, but careful control of reaction conditions is essential to maximize its formation over the 4-nitro isomer.[1]

Directing Effects on the Aromatic Ring

Caption: Competing directing effects in the nitration reaction.

Q2: Can I use a different nitrating agent besides the standard HNO₃/H₂SO₄ mixture?

A2: Yes, other nitrating systems can be employed, each with its own advantages and disadvantages.

Nitrating AgentConditionsAdvantagesDisadvantages
HNO₃ / H₂SO₄ 0-10 °CInexpensive, highly effective, well-documented.Strongly acidic, can cause degradation (decarboxylation), requires careful temperature control.
Fuming HNO₃ in Acetic Anhydride 0-5 °CCan be milder, sometimes improves regioselectivity.Acetic anhydride is corrosive and moisture-sensitive. Can form acetyl nitrate, which has different reactivity.
Potassium Nitrate (KNO₃) in H₂SO₄ 5-15 °CSolid reagent, easier to handle than fuming nitric acid.Reaction can be slower, requires good agitation to ensure mixing.

Q3: What is a reliable protocol for preparing an ester derivative, for example, the methyl ester?

A3: Esterification of the 3-Bromo-5-fluoro-2-nitrobenzoic acid product is a common subsequent step. A standard Fischer esterification is effective.

Validated Protocol: Methyl 3-bromo-5-fluoro-2-nitrobenzoate Synthesis

This protocol assumes you have 10.0 g of pure 3-Bromo-5-fluoro-2-nitrobenzoic acid.

Reagents & Equipment:

  • 3-Bromo-5-fluoro-2-nitrobenzoic acid (10.0 g)

  • Methanol (200 mL, anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄, 2 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Separatory funnel

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask, add the 3-Bromo-5-fluoro-2-nitrobenzoic acid (10.0 g) and methanol (200 mL). Stir to dissolve as much of the solid as possible.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirring mixture.

  • Reflux: Heat the mixture to a gentle reflux (approx. 65-70 °C) and maintain for 4-6 hours.

    • Self-Validation Checkpoint: Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The starting material (acid) will have a low Rf value and will streak, while the product (ester) will have a higher, well-defined Rf. The reaction is complete when the starting material spot is gone.

  • Workup - Quench & Neutralize:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of methanol by about 75% using a rotary evaporator.

    • Carefully pour the remaining mixture into a beaker containing ice water (300 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).

    • Combine the organic layers and wash sequentially with water (100 mL), saturated NaHCO₃ solution (2 x 100 mL, Caution: CO₂ evolution! ), and finally with brine (100 mL).

  • Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude methyl ester, which can be further purified by recrystallization from hexanes or ethanol/water.

References
  • Vertex AI Search. (2024).
  • Google Patents. (1983). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
  • Ataman Kimya. (n.d.). NITROBENZOIC ACID. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2020).
  • Chemical Review and Letters. (2020).
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Available at: [Link]

  • WIPO Patentscope. (2021).
  • Bulletin of the Chemical Society of Japan. (1970).
  • Google Patents. (1974).
  • PubChem. (n.d.). 3-Bromo-5-nitrobenzoic acid. Available at: [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
  • Google Patents. (2022). CN110305018A - A kind of preparation method of 3-bromo-2-fluoronitrobenzene.
  • ChemScene. (n.d.). 2-Bromo-3-fluoro-5-nitrobenzoic acid.
  • Sigma-Aldrich. (n.d.). 3-Bromo-5-fluoropyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development.
  • PubChem. (n.d.). 3-Fluoro-5-nitrobenzoic acid. Available at: [Link]

  • ResearchGate. (2020). Nitration of Bromobenzene and Methyl Benzoate: A Study in Regioselectivity for Organic Chemistry Students.

Sources

Troubleshooting

Technical Support Center: Managing Solubility of 3-Bromo-5-fluoro-2-nitrobenzoic Acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Bromo-5-fluoro-2-nitrobenzoic acid in synthetic reactions. As a sub...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Bromo-5-fluoro-2-nitrobenzoic acid in synthetic reactions. As a substituted benzoic acid, its solubility is governed by a complex interplay of its functional groups—the carboxylic acid, and the electron-withdrawing bromo, fluoro, and nitro groups—and the chosen solvent system. This document offers troubleshooting strategies, detailed protocols, and foundational knowledge to overcome these challenges effectively.

Troubleshooting Guide: Reaction & Solubility Issues

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying chemical principles.

Q1: My 3-Bromo-5-fluoro-2-nitrobenzoic acid is not dissolving in my aprotic organic solvent (e.g., THF, DCM, Ethyl Acetate). What are my options?

A1: This is a common issue. 3-Bromo-5-fluoro-2-nitrobenzoic acid, like many carboxylic acids, can exhibit strong intermolecular hydrogen bonding between the carboxylic acid groups, leading to high crystal lattice energy and poor solubility in non-polar or moderately polar aprotic solvents.

  • Causality: The primary obstacle is the energy required to break the solute-solute hydrogen bonds. The solvent must provide sufficient energy through favorable solute-solvent interactions to overcome this. Aprotic solvents cannot act as hydrogen bond donors and may not be sufficiently polar to solvate the molecule effectively.

  • Immediate Actions:

    • Introduce a Polar Co-solvent: Adding a small amount of a polar protic solvent like methanol or ethanol can dramatically improve solubility. These co-solvents can break up the carboxylic acid dimers through hydrogen bonding. Even a small percentage can be effective.[1]

    • Gentle Heating: Increasing the temperature will increase the kinetic energy of the system, helping to overcome the crystal lattice energy.[2] Most reactions can tolerate gentle warming (e.g., 40-50 °C) to achieve dissolution before proceeding. Always check the thermal stability of your other reagents.

    • Use a More Polar Aprotic Solvent: Consider switching to a more polar aprotic solvent like DMF or DMSO if your reaction chemistry allows. These solvents have higher dielectric constants and are better at solvating polar functional groups.

Q2: I'm using a protic solvent like ethanol, but the solubility is still limited. How can I improve it?

A2: While polar protic solvents are generally better choices than aprotics, the highly substituted and crystalline nature of this compound can still pose a challenge. The solubility of nitro-derivatives of benzoic acid in alcohols like methanol and ethanol is generally good but not infinite.[3]

  • Causality: The bulky and electron-withdrawing substituents can sterically hinder optimal solvation by the alcohol molecules. Furthermore, the overall polarity of the molecule is complex, and simple "like dissolves like" rules may not fully predict its behavior.

  • Immediate Actions:

    • In-situ Salt Formation: This is the most effective method.[1][4] Convert the carboxylic acid to its conjugate base (a carboxylate salt) by adding a suitable base. The resulting ionic salt will be significantly more soluble in polar protic solvents. See Protocol 2 for a detailed workflow.

    • Co-solvency with Water: The solubility of carboxylic acids in some organic solvents can be significantly increased by the presence of a small amount of water.[5] This is because water is excellent at solvating the carboxylic acid group. However, ensure that water will not interfere with your downstream reaction (e.g., with organometallics or acid chlorides).

Q3: I need to use a base to solubilize the acid. Which base is appropriate, and are there any risks?

A3: Choosing the right base is critical to avoid unwanted side reactions. The goal is to deprotonate the carboxylic acid without affecting the other functional groups or your reaction partners.

  • Recommended Bases:

    • Inorganic Carbonates: Mild bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often ideal. They are strong enough to deprotonate the carboxylic acid but generally do not promote nucleophilic aromatic substitution.

    • Tertiary Amines: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common organic bases used to form ammonium salts, which are more soluble. They also act as acid scavengers.

  • Bases to Avoid:

    • Strong Hydroxides (NaOH, KOH): In the presence of heat, strong nucleophiles like hydroxide could potentially lead to nucleophilic aromatic substitution of the nitro or halogen groups, although this typically requires harsh conditions.

    • Primary or Secondary Amines: These are nucleophilic and could potentially react with other electrophilic centers in your reaction mixture.

  • Self-Validation: After adding the base, you should observe the solid dissolving. You can confirm the deprotonation by spotting a small amount of the reaction mixture on a TLC plate against the starting material; the salt will have a different Rf value (often staying at the baseline in non-polar eluents).

Q4: My reaction seems to be stalling or giving low yield. I suspect incomplete dissolution of the 3-Bromo-5-fluoro-2-nitrobenzoic acid. How can I verify this?

A4: This is a crucial diagnostic step. A reaction can only proceed as fast as the starting material is available in the solution phase.

  • Verification:

    • Visual Inspection: Carefully check the reaction flask for any undissolved solid material. Sometimes, fine powders can be difficult to see.

    • Sampling and Analysis: If the reaction is visually clear, carefully take a small aliquot of the supernatant (the clear liquid), quench it appropriately, and analyze it by LC-MS or GC-MS to determine the concentration of your starting material in solution. Compare this to the expected concentration if everything had dissolved.

  • Corrective Workflow: If you confirm poor solubility is the issue, you must modify the reaction setup.

    • Pause the reaction (if possible by cooling).

    • Apply the solubilizing techniques described above (add a co-solvent, add a suitable base).

    • Once dissolution is complete, restart the reaction by bringing it back to the target temperature. Monitor the reaction progress closely.

Frequently Asked Questions (FAQs)

What is the general solubility profile of 3-Bromo-5-fluoro-2-nitrobenzoic acid?

How do the substituents (Bromo, Fluoro, Nitro) affect solubility?

Compared to benzoic acid, the electron-withdrawing nitro and halogen groups increase the molecule's polarity but also contribute to a more rigid crystal structure, which can decrease solubility in some solvents. The carboxylic acid group remains the primary driver of its acidic properties and potential for salt formation.[4]

What is the role of temperature in dissolving this compound?

Increasing the temperature generally increases the solubility of solids in liquids.[6][7] This is because the dissolution process is usually endothermic, and according to Le Chatelier's principle, adding heat will shift the equilibrium towards more dissolution. For many organic reactions, heating to 40-80 °C is a safe and effective way to dissolve reactants.[2]

Are there safety concerns when handling this compound?

Yes. Substituted nitroaromatics and benzoic acids can be irritants. Based on data for similar compounds, 3-Bromo-5-fluoro-2-nitrobenzoic acid should be handled with care. It may cause skin and serious eye irritation, as well as respiratory irritation.[8][9][10][11] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and handle the solid material in a well-ventilated area or a fume hood.[11]

Data & Visualization

Qualitative Solubility Table

This table summarizes the expected solubility of 3-Bromo-5-fluoro-2-nitrobenzoic acid based on the behavior of structurally similar substituted benzoic acids.[3]

Solvent ClassExample SolventsExpected Solubility (at RT)Notes
Non-Polar Aprotic Hexane, TolueneInsolubleLacks favorable solute-solvent interactions.
Halogenated Aprotic Dichloromethane (DCM)Sparingly SolubleMay require heating or a co-solvent.
Ethereal Aprotic Diethyl Ether, THFSparingly to Moderately SolubleModerate polarity allows for some solvation.
Polar Aprotic DMF, DMSO, AcetonitrileSolubleHigh polarity effectively solvates the molecule.
Polar Protic Methanol, EthanolModerately to Fully SolubleHydrogen bonding capability aids dissolution.[3]
Aqueous (Acidic/Neutral) Water (pH < 6)Very Poorly SolubleThe protonated form is not readily solvated by water.[12][13]
Aqueous (Basic) Water + Base (pH > 8)Highly SolubleForms a highly polar and soluble carboxylate salt.[12][14]
Troubleshooting Workflow Diagram

This diagram outlines a logical decision-making process for addressing solubility issues during a reaction.

G cluster_no Troubleshooting Path start Reaction Start: 3-Bromo-5-fluoro-2-nitrobenzoic acid (Solid) check_sol Is the solid fully dissolved in the chosen solvent? start->check_sol heat 1. Apply gentle heat (e.g., 40-60 °C) check_sol->heat No success Proceed with Reaction check_sol->success  Yes check_heat Dissolved? heat->check_heat cosolvent 2. Add a polar co-solvent (e.g., MeOH, DMF) check_heat->cosolvent No check_heat->success  Yes check_cosolvent Dissolved? cosolvent->check_cosolvent base 3. Add a non-nucleophilic base (e.g., K₂CO₃, Et₃N) (See Protocol 2) check_cosolvent->base No check_cosolvent->success  Yes check_base Dissolved? base->check_base fail Re-evaluate solvent system or reaction conditions. Consult literature. check_base->fail No check_base->success  Yes

Caption: Decision workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Co-solvent Selection for Enhanced Solubility
  • Objective: To find an effective co-solvent to dissolve 3-Bromo-5-fluoro-2-nitrobenzoic acid in a primary reaction solvent.

  • Methodology:

    • Place a small, representative amount (e.g., 5-10 mg) of the acid into several small vials.

    • To each vial, add a measured volume (e.g., 0.5 mL) of your primary reaction solvent (e.g., THF). Note the poor solubility.

    • To each vial, add a different polar co-solvent (e.g., Methanol, DMF, DMSO) dropwise, vortexing after each addition.

    • Record the co-solvent and the approximate volume percentage required to achieve full dissolution.

    • Select the co-solvent that provides solubility at the lowest volume percentage and is compatible with your reaction chemistry.

Protocol 2: In-situ Salt Formation for Aqueous and Protic Solvent Reactions
  • Objective: To solubilize 3-Bromo-5-fluoro-2-nitrobenzoic acid by converting it to its carboxylate salt immediately before the reaction.

  • Methodology:

    • Charge the reaction vessel with 3-Bromo-5-fluoro-2-nitrobenzoic acid (1.0 equivalent) and the chosen polar solvent (e.g., Ethanol, Water, or a mixture).

    • Stir the resulting suspension at room temperature.

    • Slowly add a non-nucleophilic base, such as triethylamine (1.1 equivalents) or potassium carbonate (0.6 equivalents, as it's dibasic), to the suspension.

    • Continue stirring. The solid should gradually dissolve as the more soluble salt is formed. Gentle warming can expedite this process.

    • Self-Validation: Once the solution becomes homogeneous and clear, dissolution is complete. You can proceed with adding the other reagents for your reaction. The formation of the salt is confirmed by the complete dissolution of the starting material.

References

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Journal of Chemical & Engineering Data. (n.d.). Solubilities of Benzoic Acid and Phthalic Acid in Acetic Acid + Water Solvent Mixtures. ACS Publications. [Link]

  • Zhang, C., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

  • ResearchGate. (n.d.). Solubilities of Benzoic Acid and Phthalic Acid in Acetic Acid + Water Solvent Mixtures | Request PDF. [Link]

  • PubChem. (n.d.). 3-Bromo-5-nitrobenzoic acid. [Link]

  • International Journal of Scientific and Research Publications. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • Solubility of Things. (n.d.). Reactions of Carboxylic Acids and Derivatives. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid. [Link]

  • Royal Society of Chemistry. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • Wikipedia. (n.d.). Benzoic acid. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

Sources

Optimization

By-product identification in 3-Bromo-5-fluoro-2-nitrobenzoic acid synthesis

The following technical guide serves as a specialized support resource for researchers and process chemists involved in the synthesis of 3-Bromo-5-fluoro-2-nitrobenzoic acid (CAS 1628556-99-9) . This document is structur...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers and process chemists involved in the synthesis of 3-Bromo-5-fluoro-2-nitrobenzoic acid (CAS 1628556-99-9) .

This document is structured to troubleshoot the most persistent challenge in this synthesis: Regioselectivity and By-product Identification .

Topic: By-product Identification & Process Troubleshooting Target Molecule: 3-Bromo-5-fluoro-2-nitrobenzoic acid Primary Application: Intermediate for kinase inhibitors and heterocyclic APIs. Support Level: Advanced / Process Development

Diagnostic Overview: The "Crowded" Ring Problem

The synthesis of 3-Bromo-5-fluoro-2-nitrobenzoic acid is chemically challenging due to the contrapuntal directing effects and steric crowding of the benzene ring. Whether you are proceeding via the Nitration of 3-bromo-5-fluorobenzoic acid (Route A) or the Oxidation of 3-bromo-5-fluoro-2-nitrotoluene (Route B), identifying impurities is critical.

The Core Challenge: Regioisomerism

The primary impurities are almost always regioisomers where the nitro group adds to the wrong position (C4 or C6) or the oxidation is incomplete.[1][2]

Visual Diagnostic Workflow The following diagram outlines the logical flow for identifying impurities based on your synthetic route.

ByProductDiagnosis Start Crude Reaction Mixture RouteCheck Select Synthetic Route Start->RouteCheck RouteA Route A: Direct Nitration (of 3-Br-5-F-Benzoic Acid) RouteCheck->RouteA Nitration RouteB Route B: Oxidation (of 3-Br-5-F-2-Nitrotoluene) RouteCheck->RouteB Oxidation ImpurityA1 Impurity: 6-Nitro Isomer (Para to Br) RouteA->ImpurityA1 Major By-product ImpurityA2 Impurity: 4-Nitro Isomer (Ortho to F & Br) RouteA->ImpurityA2 Minor By-product Analysis Analytical Confirmation (19F NMR & LC-MS) ImpurityA1->Analysis ImpurityA2->Analysis ImpurityB1 Impurity: Benzyl Alcohol (Intermediate) RouteB->ImpurityB1 Incomplete Ox. ImpurityB2 Impurity: Benzaldehyde (Intermediate) RouteB->ImpurityB2 Incomplete Ox. ImpurityB1->Analysis ImpurityB2->Analysis

Figure 1: Decision tree for identifying by-products based on synthetic origin.

Troubleshooting Module: Regioisomer Identification

If you are nitrating 3-bromo-5-fluorobenzoic acid , the directing effects of Fluorine (strongest director) vs. Bromine vs. Carboxyl create a competition.[2]

  • Target (2-Nitro): Para to Fluorine.[2] Sterically hindered (sandwiched between -COOH and -Br).

  • Major By-product (6-Nitro): Ortho to Fluorine, Para to Bromine.[2] Less hindered.

  • Minor By-product (4-Nitro): Ortho to Fluorine, Ortho to Bromine.[2]

Q1: How do I distinguish the 2-nitro target from the 6-nitro isomer using NMR?

The most reliable method is 19F NMR (Fluorine NMR) and 1H NMR coupling constants .[2]

FeatureTarget: 2-Nitro (3-Br-5-F-2-NO2)Impurity: 6-Nitro (3-Br-5-F-6-NO2)Impurity: 4-Nitro (3-Br-5-F-4-NO2)
Structure Context Nitro is between COOH and Br.[3]Nitro is between COOH and F (Wait, 6 is ortho to F).[2]Nitro is between Br and F.
19F NMR Shift Upfield (-110 to -115 ppm) F is flanked by H (C4) and H (C6).[2]Downfield (-100 to -105 ppm) F is ortho to the Nitro group (deshielding).[2]Downfield (-100 to -105 ppm) F is ortho to the Nitro group.[2]
1H NMR Pattern Two Doublets (J ~ 2.5 Hz) Protons at C4 and C6 are meta to each other.Two Doublets (J ~ 2.5 Hz) Protons at C2 and C4 are meta.Two Doublets (J ~ 2.5 Hz) Protons at C2 and C6 are meta.
Key Diagnostic NOE (Nuclear Overhauser Effect): Irradiating the COOH proton (if visible) or C6-H will show NOE to Fluorine.[2]NOE: Irradiating C2-H will show NOE to Br (not F).Chemical Shift: Protons will be most deshielded due to ortho-nitro effects.[2]

Technical Insight: The Fluorine atom in the target molecule is NOT ortho to the nitro group.[1][2][3] In both common by-products (4-nitro and 6-nitro), the Fluorine atom IS ortho to the nitro group.[2] The strong electron-withdrawing nature of the nitro group causes a significant downfield shift (deshielding) in the 19F NMR signal for the impurities compared to the product.[2]

Q2: Why is the 6-nitro isomer forming?

Causality: The 6-position is activated by the Fluorine (ortho-director) and the Bromine (para-director).[2] While the 2-position is also activated (Para to F, Ortho to Br), it is sterically "sandwiched" between the bulky Carboxyl and Bromine groups.[2] Solution:

  • Lower Temperature: Run the nitration at -10°C to 0°C to favor the kinetic product (often the less hindered one, though here thermodynamics fights sterics).

  • Solvent Switch: Use Sulfuric Acid/Fuming Nitric Acid.[2] The high dielectric constant helps stabilize the transition state for the crowded 2-position.[2]

  • Alternative Route: If >15% 6-nitro isomer persists, switch to the Oxidation of 3-bromo-5-fluoro-2-nitrotoluene . This route "locks" the nitrogen position before the carboxylic acid is formed.[2]

Troubleshooting Module: Oxidation Intermediates

If you are synthesizing the target via oxidation of 3-bromo-5-fluoro-2-nitrotoluene (using KMnO4 or similar oxidants), regioisomers are rare, but oxidation state impurities are common.[2]

Q3: My LC-MS shows a peak with M-16 or M-2 relative to the product. What is it?
  • M-2 (Mass ~ 248): 3-Bromo-5-fluoro-2-nitrobenzaldehyde .

    • Cause: Incomplete oxidation.[2]

    • Fix: Increase oxidant equivalents (KMnO4) or reaction time. Ensure pH is basic (>10) during oxidation.[2]

  • M-16 (Mass ~ 234): 3-Bromo-5-fluoro-2-nitrobenzyl alcohol .

    • Cause: Stalled oxidation, usually due to low temperature or insufficient catalyst (if using catalytic oxidation).[2]

  • M-44 (Mass ~ 220): 3-Bromo-5-fluoro-2-nitrobenzene (Decarboxylated product).[2]

    • Cause: Reaction temperature too high (>95°C) or acidic workup was too aggressive.[2]

    • Fix: Keep oxidation temp < 80°C. Acidify carefully to pH 3-4, not pH 1.[2]

Purification & Isolation Protocols

Standard recrystallization is often insufficient to separate the 6-nitro isomer from the 2-nitro target due to similar solubilities.[2]

Recommended Purification Strategy: Acid-Base Swing

This protocol leverages the slight pKa differences influenced by the ortho-nitro effect.[1][2]

  • Dissolution: Dissolve crude solid in 5% NaHCO3 (aq).

    • Note: The 2-nitro group (ortho to COOH) forces the carboxylate out of plane, slightly raising the pKa compared to the 6-nitro isomer.[2]

  • Filtration: Filter off any non-acidic impurities (decarboxylated by-products).[2]

  • Fractional Precipitation:

    • Slowly acidify with 1M HCl while monitoring pH.

    • Impurity Fraction: The stronger acid (often the isomer with less steric inhibition of resonance) may precipitate first or second depending on specific solvation.[2]

    • Validation: Collect fractions at pH 5.0, 4.0, and 2.[2]0. Analyze each by 19F NMR.

  • Final Polish: Recrystallize the enriched fraction from Toluene/Heptane (1:3) .

References

  • Synthesis of Halogenated Benzoic Acids

    • Context: General methodology for nitration of deactivated rings.[2]

    • Source: [2]

  • Nitration Regioselectivity Principles

    • Context: Explains the directing effects of Halogens vs. Nitro groups.
    • Source:

  • Commercial Availability & CAS Verification

    • Context: Verification of the target molecule CAS 1628556-99-9.[4][5]

    • Source:

  • Patent Literature on Fluoro-Nitrobenzoic Acids

    • Context: Industrial preparation methods for similar fluoro-nitrobenzoic acid intermediates.[2][6]

    • Source: [2]

Sources

Troubleshooting

Scaling up reactions with 3-Bromo-5-fluoro-2-nitrobenzoic acid challenges

An essential building block in modern medicinal and agricultural chemistry, 3-Bromo-5-fluoro-2-nitrobenzoic acid presents unique challenges when transitioning from bench-scale experiments to pilot or industrial-scale pro...

Author: BenchChem Technical Support Team. Date: February 2026

An essential building block in modern medicinal and agricultural chemistry, 3-Bromo-5-fluoro-2-nitrobenzoic acid presents unique challenges when transitioning from bench-scale experiments to pilot or industrial-scale production. Its trifunctional nature, combining a carboxylic acid, a nitro group, and two distinct halogens on an aromatic ring, leads to complex reactivity profiles, potential for side reactions, and purification difficulties.

This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting guides and frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling 3-Bromo-5-fluoro-2-nitrobenzoic acid on a larger scale?

A1: On a laboratory scale, standard personal protective equipment (PPE) is sufficient. However, during scale-up, the potential for dust generation and exposure increases significantly.

  • Respiratory Hazard: The compound is classified as a potential respiratory irritant.[1] In large-scale operations, use of a certified respirator is mandatory, especially during charging of reactors or filtration of the solid product. Operations should be conducted in a well-ventilated area or within a contained system.

  • Skin and Eye Irritation: It is a known skin and eye irritant.[1] Full-coverage protective clothing, chemical-resistant gloves, and safety goggles with side shields or a face shield are necessary.

  • Thermal Hazards: While the compound itself is stable at moderate temperatures, reactions involving it, particularly nitrations or reductions of the nitro group, can be highly exothermic. Proper thermal management, including reactor cooling systems and controlled addition rates, is critical to prevent thermal runaways.

Q2: What is the expected regioselectivity in Nucleophilic Aromatic Substitution (SNAr) reactions?

A2: The nitro group at the 2-position strongly activates the ring for SNAr. Generally, fluoride is a better leaving group than bromide in activated aromatic systems. Therefore, nucleophiles will preferentially displace the fluorine atom at the 5-position. This is a critical consideration for reaction planning to avoid the formation of undesired constitutional isomers.[2][3][4]

Q3: Is decarboxylation a significant risk during scale-up?

A3: Yes, thermal decarboxylation is a potential side reaction, particularly at elevated temperatures. The presence of a strong electron-withdrawing nitro group can facilitate the loss of CO2.[5][6] It is advisable to keep reaction temperatures below 140-150°C if possible. If higher temperatures are required, monitor for off-gassing (CO2 evolution) and the formation of 1-bromo-5-fluoro-2-nitrobenzene as an impurity.

Troubleshooting Guide 1: Poor Solubility and Reaction Heterogeneity

Issue: My scaled-up reaction is a thick, difficult-to-stir slurry, leading to poor heat transfer and stalled conversion.

Root Cause Analysis: 3-Bromo-5-fluoro-2-nitrobenzoic acid is a crystalline solid with limited solubility in many common, non-polar or moderately polar organic solvents. This is due to its rigid aromatic structure, hydrogen bonding capability of the carboxylic acid, and the high polarity imparted by the nitro group. At higher concentrations required for scale-up, this often results in heterogeneous reaction mixtures.

Recommended Solutions
  • Solvent System Optimization: Employ polar aprotic solvents known to solubilize complex aromatic acids.

  • Phase-Transfer Catalysis (PTC): For reactions involving an aqueous base and an organic solvent, a PTC can shuttle the carboxylate anion into the organic phase, improving homogeneity and reaction rates.

  • Formation of a Soluble Salt: Convert the carboxylic acid to a more soluble salt in situ before adding other reagents.

Data Presentation: Solvent Selection
SolventClassBoiling Point (°C)Suitability & Rationale
TolueneAromatic111Poor. Use primarily for azeotropic removal of water or as a co-solvent.
Dichloromethane (DCM)Chlorinated40Moderate. Can be used for reactions at low temperatures but has limited solvating power for the acid at high concentrations.
Acetonitrile (MeCN)Nitrile82Good. A polar solvent that offers good solubility and is relatively easy to remove.
N,N-Dimethylformamide (DMF)Amide153Excellent. High solvating power but can be difficult to remove and may participate in side reactions at high temperatures.
N,N-Dimethylacetamide (DMAc)Amide165Excellent. Similar to DMF with a higher boiling point; a good choice for high-temperature reactions.
Tetrahydrofuran (THF)Ether66Moderate. Good solubility, but its low boiling point limits the reaction temperature range.
Experimental Protocol: In-Situ Salt Formation for Improved Homogeneity

This protocol describes a generic SNAr reaction where solubility is a known issue.

  • Reactor Setup: Charge a clean, dry, temperature-controlled reactor with 3-Bromo-5-fluoro-2-nitrobenzoic acid (1.0 eq) and a suitable solvent like DMAc (5-10 volumes).

  • Inert Atmosphere: Purge the reactor with nitrogen or argon.

  • Base Addition: Cool the resulting slurry to 0-5°C. Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10°C.

  • Homogenization: Allow the mixture to stir at room temperature for 30-60 minutes. The slurry should become a more mobile, and in some cases, a fully dissolved solution of the potassium carboxylate salt. The formation of this salt disrupts the crystal lattice, significantly improving solubility.

  • Nucleophile Addition: Add the desired nucleophile (e.g., an amine or alcohol, 1.1 eq) slowly, monitoring the internal temperature.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-100°C) and monitor by HPLC until completion.

  • Work-up: Proceed with standard aqueous work-up and extraction.

Visualization: Solubility Troubleshooting Workflow

G start Problem: Poor Conversion & Reaction Heterogeneity check_solubility Is the starting material fully dissolved? start->check_solubility solvent Optimize Solvent System (e.g., DMAc, NMP) check_solubility->solvent No ptc Consider Phase-Transfer Catalyst (PTC) check_solubility->ptc Aqueous/ Organic Mix salt Form a Soluble Salt In Situ (e.g., with K₂CO₃) check_solubility->salt Yes, but precipitates on reagent add. recheck Re-evaluate Conversion solvent->recheck ptc->recheck salt->recheck success Proceed with Scale-Up recheck->success Conversion Improved

Caption: Workflow for addressing solubility issues.

Troubleshooting Guide 2: Challenges in Nitro Group Reduction

Issue: During the reduction of the nitro group to an amine, I am observing incomplete conversion, side products, or dehalogenation.

Root Cause Analysis: The reduction of an aromatic nitro group is a common and critical transformation, but it is sensitive to the choice of reagents and conditions, especially in a molecule with multiple reducible or labile functional groups like halogens.

Recommended Solutions

The choice of reducing agent is paramount and depends on the desired chemoselectivity.

  • Catalytic Hydrogenation: This is often the cleanest method but carries the risk of dehalogenation, particularly debromination, with catalysts like Palladium on Carbon (Pd/C).

  • Metal/Acid Reduction: Reagents like iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) are highly chemoselective and will not reduce the carboxylic acid or the halogens.[7] They are often preferred in complex molecules despite generating more waste.

Data Presentation: Comparison of Nitro Reduction Methods
MethodReagentsProsCons & Scale-Up Challenges
Catalytic HydrogenationH₂ (gas), Pd/C or PtO₂High atom economy; clean reaction profile; product is typically the amine salt.Risk of dehalogenation (de-bromination) ; requires specialized high-pressure reactor; catalyst can be pyrophoric.
Metal/Acid (Bechamp)Fe, NH₄Cl (aq) or AcOHExcellent chemoselectivity ; low cost; robust and reliable.Stoichiometric iron waste (iron sludge); can be exothermic; work-up can be cumbersome.
Dissolving MetalSnCl₂·2H₂O, HCl/EtOHVery mild and selective ; good for sensitive substrates.Generates stoichiometric tin waste; requires careful pH control during work-up.
Visualization: Decision Tree for Nitro Reduction

G start Select Nitro Reduction Method q1 Are halogens (especially Br) required in the product? start->q1 a1_yes Avoid aggressive hydrogenation catalysts like standard Pd/C q1->a1_yes Yes a1_no Catalytic Hydrogenation is a viable, clean option q1->a1_no No q2 Is functional group chemoselectivity critical? a1_yes->q2 a1_no->q2 a2_yes Use Metal/Acid (Fe/AcOH or SnCl₂) q2->a2_yes Yes a2_no Consider process efficiency and waste streams q2->a2_no No end_choice Final Method Selection a2_yes->end_choice a2_no->end_choice

Sources

Reference Data & Comparative Studies

Validation

Strategic Guide: Alternative Starting Materials for Quinazoline Synthesis

Executive Summary The quinazoline scaffold is a pharmacophore of immense significance, anchoring blockbuster kinase inhibitors like Gefitinib and Erlotinib. Historically, the Niementowski synthesis (condensation of anthr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline scaffold is a pharmacophore of immense significance, anchoring blockbuster kinase inhibitors like Gefitinib and Erlotinib. Historically, the Niementowski synthesis (condensation of anthranilic acids with amides) has been the industrial benchmark. However, its reliance on high temperatures, harsh dehydrating agents, and limited substrate availability restricts modern drug discovery campaigns that demand high diversity and late-stage functionalization.

This guide evaluates three high-performance alternative strategies that bypass traditional limitations. We analyze these routes based on atom economy , reaction mass efficiency (RME) , and strategic utility in high-throughput chemistry.

Strategy 1: The Oxidative Assembly (Green Route)

Starting Materials: 2-Aminobenzylamines + Benzylamines (or Alcohols) Best For: 2-Aryl substituted quinazolines; Green Chemistry compliance.

This approach represents a paradigm shift from "condensation" to "oxidative cyclization." By utilizing benzylamines as the carbon synthon for the C2 position, researchers can access a wide array of 2-aryl quinazolines under aerobic conditions.

Mechanistic Insight

The reaction proceeds via a cascade of amine oxidation (to imine), transimination, intramolecular cyclization, and oxidative aromatization.[1][2] The critical driver is the oxidant choice. While metal-based oxidants (MnO₂, KMnO₄) are effective, they generate stoichiometric waste. The superior modern protocol utilizes catalytic Iodine (I₂) or organocatalysts (e.g., salicylic acid derivatives) with molecular oxygen as the terminal oxidant.

Experimental Protocol: Metal-Free I₂-Catalyzed Synthesis

Source Validation: Adapted from recent protocols in J. Org. Chem and RSC Advances.[3]

Reagents:

  • 2-Aminobenzophenone (1.0 mmol)

  • Benzylamine derivative (1.2 mmol)

  • Molecular Iodine (I₂) (10 mol%)

  • TBHP (tert-Butyl hydroperoxide) or O₂ balloon

  • Solvent: DMSO or Toluene

Workflow:

  • Charge: In a sealed tube, combine 2-aminobenzophenone and benzylamine in DMSO (3 mL).

  • Catalyst Addition: Add I₂ (25 mg, 0.1 mmol).

  • Oxidation: Introduce TBHP (2 equiv) or purge with O₂.

  • Reaction: Stir at 80–100 °C for 4–6 hours. Monitor via TLC for the disappearance of the benzophenone.

  • Workup: Quench with sat. Na₂S₂O₃ (to remove residual iodine). Extract with EtOAc.[4]

  • Purification: Silica gel column chromatography (Hexane/EtOAc).

Performance Metric:

  • Yield: 85–95%[5]

  • Atom Economy: High (Water is the primary byproduct).

Strategy 2: The Cross-Coupling Architect (Transition Metal Route)

Starting Materials: 2-Halobenzaldehydes + Amidines Best For: Complex, sterically hindered substrates; Late-stage functionalization.

When the quinazoline core requires sensitive functional groups that cannot withstand oxidative conditions, transition-metal catalysis (Ullmann-type coupling) provides the necessary chemoselectivity. This route builds the N1-C2 bond via metal-catalyzed amination followed by condensation.

Mechanistic Visualization (Copper Catalysis)

The following diagram illustrates the Cu(I)-catalyzed cycle, highlighting the oxidative addition and reductive elimination steps that form the C-N bond.

UllmannCycle Start 2-Halobenzaldehyde + Amidine ComplexA Cu(I)-Amidine Complex Start->ComplexA Ligand Exchange OxAdd Oxidative Addition (Ar-X insertion) ComplexA->OxAdd Intermed Cu(III) Intermediate OxAdd->Intermed RedElim Reductive Elimination (C-N Bond Formation) Intermed->RedElim RedElim->ComplexA Catalyst Regeneration Cyclization Intramolecular Condensation RedElim->Cyclization -Cu(I) Product Quinazoline Product Cyclization->Product -H2O

Caption: Cu(I)-catalyzed cascade synthesis of quinazolines from 2-halobenzaldehydes and amidines.

Experimental Protocol: Cu-Catalyzed Ullmann Cascade

Reagents:

  • 2-Bromobenzaldehyde (1.0 mmol)

  • Benzamidine hydrochloride (1.2 mmol)

  • CuI (10 mol%)[6]

  • Ligand: L-Proline or 1,10-Phenanthroline (20 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: DMF[7]

Workflow:

  • Inertion: Flame-dry a Schlenk tube and backfill with Argon.

  • Mix: Add CuI, Ligand, and Cs₂CO₃. Stir for 10 mins to form the active catalytic species.

  • Substrate Addition: Add 2-bromobenzaldehyde and benzamidine HCl in DMF.

  • Heating: Heat to 110 °C for 12–16 hours.

  • Filtration: Cool and filter through a Celite pad to remove inorganic salts.

  • Isolation: Evaporate DMF under reduced pressure; recrystallize or chromatograph.

Strategy 3: The Modular One-Pot (Isatoic Anhydride)

Starting Materials: Isatoic Anhydride + Primary Amine + Aldehyde Best For: Combinatorial library generation; 2,3-disubstituted quinazolinones (which can be aromatized).

Isatoic anhydride acts as a "masked" anthranilic acid. Upon reaction with a primary amine, it releases CO₂ (an entropic driver) to form an anthranilamide in situ, which then condenses with an aldehyde. This is the most scalable route due to the gaseous byproduct and mild conditions.

Mechanistic Visualization (Multicomponent)

IsatoicPath IA Isatoic Anhydride Inter1 Anthranilamide Intermediate IA->Inter1 Nucleophilic Attack CO2 CO2 (g) IA->CO2 Amine Primary Amine (R-NH2) Amine->Inter1 Imine Imine Intermediate Inter1->Imine + Aldehyde Aldehyde Aldehyde (R'-CHO) Aldehyde->Imine Dihydro 2,3-Dihydro- quinazolinone Imine->Dihydro Cyclization Ox Oxidation (Optional) Dihydro->Ox Final Quinazolinone Ox->Final -2H

Caption: One-pot multicomponent synthesis using Isatoic Anhydride as a CO2-releasing precursor.

Comparative Analysis: Selecting the Right Tool

The following table benchmarks these methods against the traditional Niementowski reaction.

FeatureTraditional (Niementowski) Oxidative (Benzylamine) Metal-Catalyzed (Ullmann) Isatoic Anhydride (One-Pot)
Primary Bond Formed C4-N3N1-C2N1-C2N3-C4 & C2-N1
Atom Economy Moderate (Loss of H₂O)High (Loss of H₂O/H₂)Moderate (Loss of HX)High (Loss of CO₂/H₂O)
E-Factor (Waste/Product) High (>10)Low (~2.7) Medium (Metal waste)Low
Reaction Conditions Harsh (>150°C, Acidic)Mild (80°C, Aerobic)Moderate (110°C, Base)Mildest (RT - 80°C)
Substrate Tolerance Low (Sterics issues)High (Electronic variation)Highest (Complex rings) High (Combinatorial)
Scalability Industrial StandardGram-scale provenCatalyst cost limits scaleExcellent (Gas byproduct)
Critical Application Note
  • For Green Chemistry: Use the Oxidative Benzylamine route. Recent data indicates an E-factor as low as 2.7 when using salicylic acid organocatalysis, significantly outperforming transition metal routes.

  • For Drug Libraries: Use the Isatoic Anhydride route. The ability to vary three components (anhydride, amine, aldehyde) independently allows for the rapid generation of Structure-Activity Relationship (SAR) tables.

References

  • Copper-Catalyzed Synthesis of Substituted Quinazolines from Benzonitriles and 2-Ethynylanilines. National Institutes of Health (PubMed). Available at: [Link]

  • Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers in Chemistry. Available at: [Link][1][2][4][5][6][7][8][9][10][11][12][13]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC - PubMed Central. Available at: [Link]

  • One-pot Synthesis of Quinazolinones from Isatoic Anhydride. ResearchGate (Journal of Heterocyclic Chemistry). Available at: [Link]

  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules (MDPI). Available at: [Link]

Sources

Comparative

Comparative Analysis of Synthetic Routes to Substituted Benzamides

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The benzamide pharmacophore is ubiquitous in medicinal chemistry, serving as the struc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzamide pharmacophore is ubiquitous in medicinal chemistry, serving as the structural backbone for numerous oncology (e.g., Entinostat), antipsychotic (e.g., Sulpiride), and anti-inflammatory agents. While the amide bond is one of the most fundamental linkages in organic synthesis, the method of its construction dictates process scalability, cost-efficiency, and impurity profiles.

This guide provides a technical comparison of the three dominant synthetic methodologies:

  • Nucleophilic Acyl Substitution (Acid Chloride Route): The classical standard for simple substrates.

  • Direct Amidation via Coupling Reagents (HATU/EDC): The gold standard for complex, chiral, or acid-sensitive substrates.

  • Palladium-Catalyzed Aminocarbonylation: The industrial route for converting aryl halides directly to amides, bypassing the carboxylic acid intermediate.

Route A: The Classical Standard (Acid Chlorides)

Mechanism & Utility

This pathway relies on the activation of a benzoic acid derivative to a benzoyl chloride using thionyl chloride (


) or oxalyl chloride 

). The resulting acid chloride is a potent electrophile that reacts rapidly with amines.

Best For: Simple, non-acid-sensitive substrates; early-stage discovery where atom economy is secondary to speed; scale-up of robust intermediates.

Mechanism Diagram

The reaction proceeds via an addition-elimination mechanism. The amine nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate, followed by the expulsion of the chloride leaving group.[1]

AcidChlorideMechanism Start Benzoyl Chloride Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Amine Amine (R-NH2) Amine->Inter Product Substituted Benzamide Inter->Product Elimination of Cl- Byproduct HCl (Salt) Inter->Byproduct

Figure 1: Addition-Elimination mechanism of Schotten-Baumann amidation.

Detailed Experimental Protocol (Schotten-Baumann Conditions)

Note: This biphasic system buffers the HCl generated, preventing amine salt formation.

  • Preparation: Dissolve the amine (1.0 equiv, e.g., 10 mmol) in DCM (20 mL). Add aqueous NaOH (10%, 20 mL) to the reaction vessel.

  • Addition: Cool the biphasic mixture to 0°C. Add benzoyl chloride (1.1 equiv) dropwise over 15 minutes with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

  • Workup: Separate the organic layer. Wash the aqueous layer with DCM (2 x 10 mL). Combine organics and wash with 1M HCl (to remove unreacted amine), saturated

    
     (to remove unreacted acid), and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from EtOH/Hexanes if necessary.
    

Route B: The Modern Standard (Coupling Reagents)

Mechanism & Utility

Direct condensation of carboxylic acids and amines is thermodynamically unfavorable at ambient conditions. Coupling reagents (e.g., HATU, EDC, T3P) activate the carboxylic acid in situ to an active ester (e.g., O-acylisourea or OBt ester), which is then aminolysed.

Best For: Late-stage functionalization; chiral substrates (low racemization risk with HOBt/HOAt additives); parallel medicinal chemistry libraries.

Mechanism Diagram (HATU Activation)

HATU generates a highly reactive At-ester, which reacts faster than the corresponding Bt-ester (from HBTU) due to the neighboring group effect of the pyridine nitrogen.

HATU_Mechanism Acid Benzoic Acid ActiveEster Active Ester (O-At Intermediate) Acid->ActiveEster Activation HATU HATU Reagent HATU->ActiveEster Activation Base DIPEA (Base) Base->ActiveEster Activation Product Benzamide ActiveEster->Product Aminolysis Byproduct HOAt + Urea ActiveEster->Byproduct Amine Amine (R-NH2) Amine->Product

Figure 2: Activation of carboxylic acid via HATU followed by aminolysis.

Detailed Experimental Protocol (HATU Method)
  • Activation: To a solution of the substituted benzoic acid (1.0 equiv) in anhydrous DMF (0.2 M) at 0°C, add DIPEA (3.0 equiv).

  • Reagent Addition: Add HATU (1.1–1.2 equiv) in one portion. Stir for 15–30 minutes to ensure formation of the active ester (solution often turns yellow).

  • Coupling: Add the amine (1.0–1.2 equiv). Remove the ice bath and stir at RT for 2–12 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc (10x reaction volume). Wash with saturated

    
     (x2), saturated 
    
    
    
    (x2), and brine (x1). Note: DMF removal is critical; multiple water washes or LiCl solution washes may be required.
  • Purification: Flash column chromatography (MeOH/DCM or EtOAc/Hexanes).

Route C: The Industrial Route (Pd-Catalyzed Aminocarbonylation)

Mechanism & Utility

This route bypasses the carboxylic acid entirely, coupling an aryl halide (I, Br, Cl) with an amine and Carbon Monoxide (CO). It is highly atom-economical for generating libraries from commercially available aryl halides.

Best For: Scaffolds where the aryl halide is more accessible than the acid; installing isotope labels (


 or 

); large-scale manufacturing (avoids stoichiometric coupling reagents).
Mechanism Diagram

The cycle involves Oxidative Addition of the aryl halide to Pd(0), CO Insertion to form an acyl-Pd complex, and Nucleophilic Attack by the amine.

Pd_Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X Pd0->OxAdd Oxidative Addition COInsert Acyl-Pd(II)-X OxAdd->COInsert CO Insertion ProdRel Product Release COInsert->ProdRel Nu Attack ProdRel->Pd0 Reductive Elimination ArX Ar-X CO CO Gas Amine R-NH2

Figure 3: Catalytic cycle of Palladium-catalyzed aminocarbonylation.

Detailed Experimental Protocol (CO Balloon Method)

Safety Alert: CO is a silent killer. Perform exclusively in a well-ventilated fume hood with a CO detector.

  • Setup: In a pressure tube or Schlenk flask, combine aryl bromide (1.0 equiv), amine (1.2–1.5 equiv),

    
     (2–5 mol%), and Xantphos (2–5 mol%).
    
  • Base/Solvent: Add

    
     (2.0 equiv) and 1,4-dioxane or Toluene (0.2 M).
    
  • CO Introduction: Degas the solvent with

    
     for 10 min. Carefully purge the headspace with CO (balloon or lecture bottle). Seal the vessel under 1 atm CO (or higher pressure if using an autoclave).
    
  • Reaction: Heat to 80–100°C for 12–24 hours.

  • Workup: Cool to RT. Carefully vent excess CO in the hood. Filter through a pad of Celite to remove Pd black. Concentrate and purify by chromatography.

Comparative Analysis

The following table objectively compares the three routes based on experimental metrics and sustainability (Green Chemistry).

MetricAcid Chloride (Route A)Coupling Reagent (Route B)Pd-Carbonylation (Route C)
Atom Economy Moderate (Loss of SO2/HCl)Poor (Loss of high MW urea/HOAt)Excellent (100% incorporation of CO)
Reaction Mass Efficiency HighLow (Stoichiometric reagents)High
Substrate Scope Limited (Acid sensitive groups fail)Broadest (Tolerates most FGs)Broad (Requires Aryl Halide)
Cost (Reagents) Low (

is cheap)
High (HATU ~$1-5/g)Moderate (Pd is expensive but catalytic)
Purification Easy (Recrystallization often sufficient)Difficult (Urea byproducts)Moderate (Pd removal required)
Safety Profile Poor (Corrosive, gas evolution)Good (Sensitizers, but manageable)Critical (CO gas toxicity)
Scalability High (Standard industrial route)Low (Cost prohibitive >1kg)High (Preferred for manufacturing)
Decision Matrix: Which Route to Choose?
  • Choose Route A (Acid Chloride) if: You are making a simple benzamide on >10g scale, your substrate has no acid-labile groups (e.g., Boc, acetals), and you need a cheap process.

  • Choose Route B (HATU/EDC) if: You are in MedChem discovery (mg scale), your molecule is complex/chiral, or you need to make a library of 50+ analogs quickly.

  • Choose Route C (Carbonylation) if: You do not have the carboxylic acid starting material (only the bromide/iodide), you need to introduce an isotopic label (

    
    ), or you are developing a green process for manufacturing.
    

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Brennführer, A., Neumann, H., & Beller, M. (2009). Palladium-catalyzed carbonylation reactions of aryl halides and related compounds. Angewandte Chemie International Edition, 48(23), 4114-4133. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link

Sources

Validation

Beyond the Mannich Base: Advanced Reagent Selection for High-Performance Benzoxazine Synthesis

Topic: Alternative Reagents for the Synthesis of Benzoxazine Precursors Content Type: Technical Comparison & Protocol Guide Audience: Polymer Chemists, Material Scientists, and Drug Development Professionals. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Reagents for the Synthesis of Benzoxazine Precursors Content Type: Technical Comparison & Protocol Guide Audience: Polymer Chemists, Material Scientists, and Drug Development Professionals.

Executive Summary & Technical Rationale

The "classic" synthesis of 1,3-benzoxazine monomers relies on a rigid triad: Phenol + Primary Amine + Formaldehyde (typically in dioxane or toluene). While robust, this route often yields monomers with high impurity profiles (oligomers with Mannich bridges) and relies on petrochemical precursors that limit functional versatility.

This guide provides a comparative analysis of alternative reagents , focusing on three critical axes:

  • Methylene Source Control: Minimizing hydrolytic ring-opening during synthesis.

  • Bio-based Phenolic Backbones: Enhancing thermal stability (char yield) via hetero-aromatic precursors (e.g., Vanillin, Eugenol).

  • Green Process Engineering: Solventless and microwave-assisted protocols that outperform traditional solvation methods.

The Methylene Donor: Controlling Water Management

The choice of aldehyde is the single most critical factor in controlling yield and purity. The presence of water during the Mannich condensation promotes the formation of open-ring phenolic Mannich bases rather than the desired closed-ring benzoxazine.

Comparative Analysis: Formaldehyde Sources
ReagentStateWater ContentReactivity ProfileRecommended Application
Formalin (37% aq.) LiquidHigh (~63%)Low Yield. High water content drives equilibrium toward hydrolysis, increasing open-ring byproducts.Not recommended for high-purity synthesis.
Paraformaldehyde (PFA) SolidLow (<5%)Standard. Depolymerizes in situ at >80°C. Heterogeneous reaction limits side reactions.General purpose synthesis (Solventless/Toluene).
1,3,5-Trioxane SolidNegligibleHigh Precision. Stable cyclic trimer. Requires acid catalyst for depolymerization but yields anhydrous formaldehyde.High-purity electronic grade monomers.

Expert Insight:

  • Why PFA wins: PFA is preferred over formalin because it slowly releases formaldehyde upon heating (depolymerization), maintaining a low instantaneous concentration of free aldehyde. This kinetic control favors the formation of the oxazine ring over the formation of triazine networks.

  • Protocol Adjustment: When using PFA, always use a 5–10% molar excess to account for sublimation losses at reaction temperatures (90–100°C).

The Phenolic Backbone: Bio-Based vs. Petrochemical

Replacing Bisphenol A (BPA) with bio-based alternatives is not just an environmental choice; it is a performance upgrade. Bio-based phenols often contain additional reactive sites (methoxy, allyl, or furan groups) that participate in post-cure crosslinking, significantly boosting


 and char yield.
Performance Data: Thermal Properties of Cured Resins
Phenolic PrecursorAmine Partner

(°C)
Char Yield (800°C)Key Characteristic
Bisphenol A (Control) Aniline150–17030–35%Brittle, standard reference.
Vanillin Furfurylamine270–303 54–61% Ultra-high thermal stability due to furan-ring cooperative crosslinking.
Cardanol Aniline50–7015–20%Internal Plasticizer. Long aliphatic chain imparts flexibility/toughness.
Eugenol Aniline120–14035–40%Good film-forming ability; allyl group allows secondary curing.

Mechanistic Causality:

  • Vanillin/Furfurylamine Synergy: The high char yield in Vanillin-Furfurylamine (V-fa) resins arises from the electrophilic substitution on the furan ring during polymerization. Unlike the benzene ring in BPA, the furan ring opens and crosslinks extensively, creating a denser network that resists thermal degradation.

Visualization: Reagent Selection Logic

The following diagram illustrates the decision matrix for selecting reagents based on the desired material property (Thermal Stability vs. Flexibility).

ReagentSelection Start Target Property HighTemp High Thermal Stability (Aerospace/Electronics) Start->HighTemp Flexibility Toughness/Flexibility (Coatings/Adhesives) Start->Flexibility Vanillin Phenol: Vanillin (Rigid, Methoxy group) HighTemp->Vanillin Cardanol Phenol: Cardanol (C15 Alkyl Chain) Flexibility->Cardanol BPA Phenol: Bisphenol A (Standard Rigid) Flexibility->BPA Furfural Amine: Furfurylamine (Secondary Crosslinking) Vanillin->Furfural Synergistic Crosslinking Aniline Amine: Aniline (Aromatic Stacking) Cardanol->Aniline Internal Plasticization Jeffamine Amine: Jeffamine (Polyether Chain) BPA->Jeffamine Chain Extension ResultHigh Tg > 250°C Char > 55% Furfural->ResultHigh ResultFlex Tg < 100°C Elongation > 5% Jeffamine->ResultFlex Aniline->ResultFlex

Figure 1: Decision matrix for benzoxazine precursor selection based on target application requirements.

Experimental Protocols

Protocol A: Solventless "Green" Synthesis (High Yield)

Best for: Vanillin, Eugenol, and simple Phenols. Eliminates solvent waste and reduces reaction time.

Reagents:

  • Vanillin (1 eq)

  • Furfurylamine (1 eq)

  • Paraformaldehyde (2.1 eq - 5% excess)

Procedure:

  • Mixing: In a mortar or mechanical blender, physically mix the solid Vanillin and Paraformaldehyde until a homogeneous powder is obtained.

  • Amine Addition: Place the powder in a round-bottom flask. Add Furfurylamine dropwise at room temperature. Note: The reaction is exothermic; the mixture may liquefy spontaneously.

  • Heating: Heat the mixture to 90°C with continuous stirring for 30 minutes. The mixture will become a transparent, viscous liquid.

  • Degassing: Apply vacuum (reduced pressure) at 90°C for 15 minutes to remove the water of condensation and any unreacted formaldehyde.

  • Work-up: Pour the hot liquid onto a silicone mat or into a mold. On cooling, it solidifies into a yellow/orange resin.

    • Validation: Solubility check in Chloroform.[1] If turbid, unreacted PFA or Mannich salt is present.

Protocol B: Microwave-Assisted Synthesis in PEG

Best for: Rapid screening of new derivatives. Uses Polyethylene Glycol (PEG-400) as a green, non-volatile solvent.

Reagents:

  • Phenolic derivative (1 eq)[2]

  • Primary Amine (1 eq)

  • Paraformaldehyde (2 eq)[2]

  • Solvent: PEG-400 (approx. 2 mL per gram of reactant)

Procedure:

  • Slurry Formation: Mix all reagents in a microwave-safe vial with PEG-400.

  • Irradiation: Irradiate at 300W for 5 minutes (pulsed: 1 min on, 30s off to prevent overheating). Target temp: 110°C.

  • Extraction: Add the reaction mixture to diethyl ether or toluene. The PEG phase will separate (or can be washed out with water if the benzoxazine is water-insoluble).

  • Yield: Typically >90% conversion in under 10 minutes.

Diagram: The Mannich Condensation Mechanism

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via an iminium ion intermediate.

Mechanism R1 Primary Amine (R-NH2) Inter1 Hemiaminal R1->Inter1 + HCHO R2 Formaldehyde (HCHO) Inter2 Iminium Ion (R-N=CH2)+ Inter1->Inter2 - H2O Product Benzoxazine Ring Inter2->Product + Phenol + HCHO (Ring Closure) Phenol Phenol Phenol->Product

Figure 2: Simplified reaction pathway. The critical step is the dehydration to form the reactive iminium ion, which then attacks the phenol.

References

  • Sini, N. K., et al. (2014). Renewable benzoxazine monomers from Vanillin: Synthesis, characterization and studies on curing behavior.[1]Polymer .[1][3][4][5][6][7][8][9] Link

  • Lochab, B., et al. (2010). Thermal behaviour of cardanol-based benzoxazines: Monomers and polymers.Journal of Thermal Analysis and Calorimetry . Link

  • Thirukumaran, P., et al. (2014). Solventless synthesis of bio-based benzoxazines and their curing kinetics.RSC Advances .[8] Link

  • Wang, C., et al. (2019).[10] Making Benzoxazine Greener and Stronger: Renewable Resource, Microwave Irradiation, Green Solvent.[10]ACS Sustainable Chemistry & Engineering . Link[10]

  • Ishida, H., & Agag, T. (2011). Handbook of Benzoxazine Resins.Elsevier .[6] Link

Sources

Comparative

Comparative Study of Catalysts for Cross-Coupling with 3-Bromo-5-fluoro-2-nitrobenzoic Acid

Executive Summary: The Substrate Challenge 3-Bromo-5-fluoro-2-nitrobenzoic acid (CAS 1628556-99-9) represents a highly specialized scaffold, primarily utilized in the synthesis of next-generation kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Substrate Challenge

3-Bromo-5-fluoro-2-nitrobenzoic acid (CAS 1628556-99-9) represents a highly specialized scaffold, primarily utilized in the synthesis of next-generation kinase inhibitors (e.g., TRK, PARP targets). Its structural uniqueness lies in the "push-pull" electronic environment and significant steric congestion.

  • Electronic Activation : The C5-fluorine and C2-nitro groups are strongly electron-withdrawing, activating the C3-bromine bond for oxidative addition.

  • Steric Deactivation : The ortho-nitro group at C2 and the carboxylic acid at C1 create a "steric wall" around the C3-bromine, hindering the approach of bulky palladium complexes.

  • Chemo-selectivity : The free carboxylic acid presents a risk of catalyst poisoning via carboxylate binding to Pd(II) species.

Strategic Recommendation : While direct coupling of the free acid is possible, esterification (Methyl/Ethyl ester) prior to coupling is the industry-standard "Best Practice" to ensure reproducibility and yield consistency. This guide compares catalyst performance assuming the esterified or salt-stabilized substrate.

Catalyst Performance Matrix

The following comparison evaluates three generations of Palladium catalyst systems for Suzuki-Miyaura Cross-Coupling with aryl boronic acids.

FeatureGen 1: Pd(PPh3)4 Gen 2: Pd(dppf)Cl2·DCM Gen 3: Pd2(dba)3 + XPhos
Type Homogeneous PhosphineBidentate FerrocenylBulky Dialkylbiaryl Phosphine
Steric Tolerance LowMedium-HighExcellent
Oxidative Addition Slow (due to sterics)ModerateFast (Ligand accelerated)
Stability Air-sensitiveAir-stableAir-stable (Pre-catalyst)
Typical Yield 45 - 60%75 - 85%88 - 95%
Reaction Time 12 - 24 h4 - 8 h1 - 4 h
Cost Efficiency High (Cheap)ModerateLow (Expensive)
Best Use Case Initial screening, simple substratesScale-up, robust standardDifficult couplings, low loading

Scientist’s Verdict :

  • For Routine Synthesis : Use Pd(dppf)Cl2·DCM . It offers the best balance of cost, stability, and performance for this specific electron-deficient ring.

  • For "Hard" Couplings : If the boronic acid is sterically hindered (e.g., ortho-substituted), switch immediately to Pd2(dba)3 + XPhos or SPhos .

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the specific influence of the 2-Nitro and 5-Fluoro groups on the reaction pathway.

G cluster_0 Steric Bottleneck Substrate 3-Bromo-5-fluoro- 2-nitrobenzoate OxAdd Oxidative Addition (Fast due to 5-F/2-NO2) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Active Species (Ligand Bound) Pd0->OxAdd Cycle Start PdII Pd(II)-Ar-Br Intermediate OxAdd->PdII TransMet Transmetallation (Rate Limiting due to Sterics) PdII->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Biaryl Product RedElim->Product

Caption: Catalytic cycle highlighting the electronic activation of oxidative addition by the nitro/fluoro groups and the steric bottleneck at transmetallation caused by the ortho-nitro group.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (High Robustness)

Target : Synthesis of biaryl derivatives from methyl 3-bromo-5-fluoro-2-nitrobenzoate. System : Pd(dppf)Cl2 · DCM / K2CO3 / Dioxane:Water.

  • Preparation :

    • Substrate: Methyl 3-bromo-5-fluoro-2-nitrobenzoate (1.0 equiv, 1.0 mmol).

    • Boronic Acid: Arylboronic acid (1.2 equiv).

    • Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%).

    • Base: K2CO3 (3.0 equiv).

    • Solvent: 1,4-Dioxane : Water (4:1 ratio, 0.2 M concentration).

  • Procedure :

    • Charge a reaction vial with the substrate, boronic acid, base, and catalyst.

    • Evacuate and backfill with Nitrogen or Argon (3 cycles). Critical: Oxygen inhibits the active Pd(0) species.

    • Add degassed solvents via syringe.

    • Heat to 90°C for 6 hours.

    • Monitor : Check via TLC or LC-MS. The electron-deficient product usually has a distinct UV signature compared to the starting bromide.

  • Work-up :

    • Cool to room temperature.[1][2] Filter through a pad of Celite to remove Palladium black.

    • Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

    • Purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Sonogashira Coupling (Alkynylation)

Target : Introduction of alkyne handles for subsequent cyclization (e.g., to isoquinolines). System : Pd(PPh3)2Cl2 / CuI / TEA.

  • Preparation :

    • Substrate: Methyl 3-bromo-5-fluoro-2-nitrobenzoate (1.0 equiv).

    • Alkyne: Trimethylsilylacetylene or Terminal Alkyne (1.2 equiv).

    • Catalyst: Pd(PPh3)2Cl2 (0.05 equiv).

    • Co-Catalyst: CuI (0.02 equiv). Note: Keep CuI loading low to prevent homocoupling of the alkyne.

    • Base/Solvent: Triethylamine (TEA) or TEA/THF (1:1).

  • Procedure :

    • Dissolve substrate and catalysts in degassed solvent under Argon.

    • Add the alkyne dropwise.

    • Stir at Room Temperature for 1 hour, then heat to 50°C if conversion is slow.

    • Note: This substrate is highly activated; excessive heat (>60°C) may cause degradation of the nitro group or polymerization.

Scientific Rationale & Troubleshooting

Why Pd(dppf)Cl2 over Pd(PPh3)4?

The large bite angle of the dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a geometry that favors the reductive elimination step, which is often the turnover-limiting step for bulky substrates. Additionally, the ferrocenyl backbone is more resistant to oxidation than the triphenylphosphine ligands of Pd(PPh3)4, making the protocol more reproducible in standard lab environments [1].

The "Nitro Effect"

The 2-nitro group is a double-edged sword.[3]

  • Pro : It pulls electron density from the ring, making the C-Br bond weaker and easier to break (faster Oxidative Addition).

  • Con : It physically blocks the space next to the Bromine.

    • Solution: Use Type 3 Catalysts (Buchwald Ligands like XPhos) if yields are <50%. These ligands are designed to reach around steric bulk like a "flexible arm" [2].

Handling the Free Acid

If you must couple the free acid (3-Bromo-5-fluoro-2-nitrobenzoic acid) without esterification:

  • Use water-soluble bases (Na2CO3) and ensure the pH is alkaline enough to keep the acid deprotonated (carboxylate form).

  • Switch solvent to DMF/Water or DMA/Water to maintain solubility of the salt.

  • Expect lower yields (~10-20% drop) due to catalyst sequestration by the carboxylate.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • BenchChem. (2025).[4][5][6] Comparative Guide to the Efficacy of 2-Bromo-3-nitrobenzoic Acid as a Synthesis Intermediate. Link

  • Organic Chemistry Portal. (2024). Sonogashira Coupling. Link

Sources

Validation

A Comparative Guide to Substituent Effects on the Acidity of 3-Bromo-5-fluoro-2-nitrobenzoic Acid

For researchers and professionals in drug development, a profound understanding of a molecule's physicochemical properties is paramount. The acid dissociation constant (pKa) is a cornerstone of these properties, governin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a profound understanding of a molecule's physicochemical properties is paramount. The acid dissociation constant (pKa) is a cornerstone of these properties, governing critical factors such as aqueous solubility, absorption, distribution, and ultimately, bioavailability. This guide provides an in-depth analysis of the electronic effects of substituents on the acidity of a complex polysubstituted aromatic carboxylic acid: 3-Bromo-5-fluoro-2-nitrobenzoic acid. By dissecting the influence of each substituent, we can build a predictive understanding of the molecule's behavior and establish a framework for its experimental validation.

The Foundational Framework: Acidity and the Hammett Equation

The acidity of a carboxylic acid is defined by its ability to donate a proton (H⁺), forming a stabilized carboxylate anion (RCOO⁻). The pKa value is the negative logarithm of the acid dissociation constant (Ka), meaning a lower pKa value corresponds to a stronger acid. For substituted benzoic acids, the stability of the resulting carboxylate anion is heavily influenced by the electronic properties of the substituents on the aromatic ring.

Electron-withdrawing groups (EWGs) stabilize the negative charge of the carboxylate anion through inductive and/or resonance effects, thereby increasing acidity (lowering the pKa). Conversely, electron-donating groups (EDGs) destabilize the anion and decrease acidity (raising the pKa)[1].

The Hammett equation provides a quantitative tool to correlate substituent effects with reaction rates and equilibrium constants. It is given by:

log(K/K₀) = σρ

Where:

  • K is the equilibrium constant for the substituted reactant.

  • K₀ is the equilibrium constant for the unsubstituted reactant (e.g., benzoic acid).

  • σ (sigma) is the substituent constant , which depends on the nature and position (meta or para) of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.

  • ρ (rho) is the reaction constant , which reflects the sensitivity of the reaction to substituent effects. For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.

This framework allows us to assess the influence of the bromo, fluoro, and nitro groups by comparing their individual effects on the pKa of the parent benzoic acid molecule.

Deconstructing the Molecule: A Substituent-by-Substituent Analysis

To predict the acidity of 3-Bromo-5-fluoro-2-nitrobenzoic acid, we must first understand the contribution of each substituent by examining simpler, monosubstituted analogues.

Table 1: Experimental pKa Values of Benzoic Acid and Relevant Derivatives

CompoundpKa (at 25°C in Water)
Benzoic Acid4.20[2][3]
2-Nitrobenzoic Acid2.16[4][5]
3-Bromobenzoic Acid3.86[6][7]
3-Fluorobenzoic Acid3.86[8][9][10][11]

Benzoic acid serves as our reference compound, with a pKa of approximately 4.20 in water[2][3]. All substituent effects will be measured against this baseline.

The nitro group (-NO₂) is a powerful electron-withdrawing group through both the inductive effect (-I) and the resonance effect (-R). When placed at the ortho position (C2), its effect is exceptionally pronounced.

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework.

  • Resonance Effect (-R): The nitro group delocalizes electron density from the ring onto itself, further stabilizing the carboxylate anion.

  • The Ortho Effect: Any substituent in the ortho position generally increases the acidity of benzoic acid, a phenomenon known as the ortho effect[12][13]. This is attributed to a combination of electronic factors and steric hindrance, which can force the carboxyl group to twist out of the plane of the benzene ring[14][15]. This twisting minimizes resonance between the carboxyl group and the ring, increasing the acidity[14][15]. The pKa of 2-nitrobenzoic acid is 2.16, a dramatic increase in acidity of over 100-fold compared to benzoic acid, highlighting the potency of this ortho-nitro substitution[4][5].

Halogens exert a dual electronic influence: they are inductively electron-withdrawing (-I) due to their high electronegativity but are resonance electron-donating (+R) due to their lone pairs. For halogens, the inductive effect strongly outweighs the resonance effect.

When positioned meta to the carboxylic acid (C3 or C5), a substituent's resonance effect is negligible. Therefore, the influence of the 3-bromo and 5-fluoro groups is almost entirely due to their strong inductive electron withdrawal.

  • 3-Bromobenzoic Acid (pKa ≈ 3.86): The bromo group's -I effect withdraws electron density, stabilizing the conjugate base and making the acid stronger than benzoic acid[6][7].

  • 3-Fluorobenzoic Acid (pKa ≈ 3.86): Similarly, the highly electronegative fluoro group exerts a strong -I effect, leading to an almost identical increase in acidity as the bromo group at the same position[8][9][10][11].

The Hammett constants for these meta substituents are both positive (σ_meta_ for -Br is +0.39; for -F is +0.34), quantifying their electron-withdrawing nature[16].

Synergistic Effects and pKa Prediction

In 3-Bromo-5-fluoro-2-nitrobenzoic acid, all three substituents are electron-withdrawing. Their effects are additive and synergistic, leading to a substantial increase in acidity.

  • The ortho-nitro group provides the largest contribution, lowering the pKa from the baseline of 4.20 to an estimated starting point of ~2.16.

  • The 3-bromo and 5-fluoro groups , both acting via strong -I effects, will further withdraw electron density. This will stabilize the carboxylate anion even more than in 2-nitrobenzoic acid alone.

dot digraph "Substituent_Effects_on_Acidity" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Nodes BA [label="Benzoic Acid\n(pKa ≈ 4.20)", fillcolor="#F1F3F4"]; Target [label="3-Bromo-5-fluoro-\n2-nitrobenzoic Acid\n(Predicted pKa << 2.16)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

sub_no2 [label="2-Nitro Group", fillcolor="#FBBC05"]; sub_br [label="3-Bromo Group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sub_f [label="5-Fluoro Group", fillcolor="#4285F4", fontcolor="#FFFFFF"];

effect_no2 [label="Strong -I, -R Effects\n+ Ortho Effect", shape=ellipse, fillcolor="#FFFFFF"]; effect_halo [label="Strong -I Effect\n(meta position)", shape=ellipse, fillcolor="#FFFFFF"];

result [label="Greatly Increased Acidity\n(Lower pKa)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges BA -> {sub_no2, sub_br, sub_f} [label="Addition of"]; sub_no2 -> effect_no2; sub_br -> effect_halo; sub_f -> effect_halo;

{effect_no2, effect_halo} -> Target; Target -> result; } dot Caption: Logical workflow illustrating the cumulative acidifying effects of the substituents.

Experimental Verification: A Protocol for pKa Determination

Theoretical predictions must be validated by empirical data. Potentiometric titration is a reliable and widely used method for determining the pKa of a compound[17]. It involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized.

This protocol provides a self-validating system for the accurate determination of pKa.

  • Preparation of Solutions:

    • Analyte Solution: Accurately weigh a sample of 3-Bromo-5-fluoro-2-nitrobenzoic acid and dissolve it in a suitable solvent (e.g., a water-acetonitrile mixture for poorly soluble compounds) to a known concentration, typically around 1-10 mM[18][19].

    • Titrant Solution: Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH), in deionized, CO₂-free water.

    • Ionic Strength Adjuster: Prepare a solution of 0.15 M potassium chloride (KCl) to maintain a constant ionic strength throughout the titration[18].

  • Instrument Calibration:

    • Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature (e.g., 25°C).

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the analyte solution into a temperature-controlled titration vessel[18].

    • Add the ionic strength adjuster.

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution. Stir gently to ensure homogeneity[19].

    • Begin adding the standardized NaOH titrant in small, precise increments using a calibrated burette or an automated titrator.

    • Record the pH value after each addition, allowing the reading to stabilize before proceeding[19]. Continue the titration well past the expected equivalence point.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point (V_eq_), the point of maximum slope, by calculating the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the curve[20].

    • The pKa is the pH value recorded when half of the equivalence point volume of titrant has been added (V_eq_ / 2).

dot digraph "Potentiometric_Titration_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes prep [label="1. Prepare Solutions\n(Analyte, Titrant, KCl)"]; cal [label="2. Calibrate pH Meter\n(Standard Buffers)"]; titrate [label="3. Perform Titration\n(Add Titrant, Record pH)"]; plot [label="4. Plot Data\n(pH vs. Volume)"]; analyze [label="5. Determine Equivalence Point\n(First/Second Derivative)"]; pka [label="6. Calculate pKa\n(pH at 1/2 Equivalence Point)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> cal -> titrate -> plot -> analyze -> pka; } dot Caption: Standard experimental workflow for pKa determination via potentiometric titration.

Conclusion

The acidity of 3-Bromo-5-fluoro-2-nitrobenzoic acid is a compelling case study in the power of synergistic substituent effects. The molecule's pKa is dramatically lowered from the benzoic acid baseline of 4.20 due to the combined influence of three potent electron-withdrawing groups. The ortho-nitro group is the primary driver of this enhanced acidity, amplified by the strong inductive effects of the meta-bromo and meta-fluoro substituents. This analysis leads to a firm prediction that the pKa of this compound is significantly below 2.16. For drug development professionals, this low pKa value would imply that the molecule will exist almost exclusively in its deprotonated, anionic form at physiological pH, a critical consideration for designing formulations and predicting its pharmacokinetic profile. While theoretical analysis provides a robust hypothesis, the definitive pKa value must be confirmed through rigorous experimental methods like potentiometric titration.

References

  • LookChem. (n.d.). 3-Bromobenzoic acid. Retrieved from [Link][6]

  • ChemBK. (2024, April 9). 3-Fluorobenzoic acid. Retrieved from [Link][10]

  • Wikipedia. (2023, March 12). 2-Nitrobenzoic acid. Retrieved from [Link][4]

  • Wikipedia. (2023, May 27). Benzoic acid. Retrieved from [Link][2]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link][14]

  • Wikipedia. (2023, January 21). 3-Fluorobenzoic acid. Retrieved from [Link][11]

  • Wikipedia. (2023, October 26). Hammett equation. Retrieved from [Link][16]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams.
  • Michigan State University Department of Chemistry. (n.d.). The Ortho Effect of benzoic acids. Retrieved from [Link][15]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link][12]

  • Avdeef, A., & Tsinman, K. (2006). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical Sciences, 95(5), 987-1004. Retrieved from [Link][17]

  • Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link][21]

  • University of California, Davis. (n.d.). Unit 4: Free Energy Relationships.
  • A to Z Chemistry. (2020, October 10). Ortho effect. Retrieved from [Link][13]

  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... Retrieved from [Link][22]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values.
  • Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4‐5), 1396-1401. Retrieved from [Link][1]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link][18]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(1), 249-254. Retrieved from [Link][19]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link][20]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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